molecular formula C7H15Cl B1294878 1-Chloro-5-methylhexane CAS No. 33240-56-1

1-Chloro-5-methylhexane

Cat. No.: B1294878
CAS No.: 33240-56-1
M. Wt: 134.65 g/mol
InChI Key: YESHSLGUAPTMLI-UHFFFAOYSA-N
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Description

1-Chloro-5-methylhexane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-methylhexane
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InChI

InChI=1S/C7H15Cl/c1-7(2)5-3-4-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YESHSLGUAPTMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6067757
Record name Hexane, 1-chloro-5-methyl-
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Molecular Weight

134.65 g/mol
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CAS No.

33240-56-1
Record name 1-Chloro-5-methylhexane
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Record name Hexane, 1-chloro-5-methyl-
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Record name Hexane, 1-chloro-5-methyl-
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Record name Hexane, 1-chloro-5-methyl-
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Record name HEXANE, 1-CHLORO-5-METHYL-
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-chloro-5-methylhexane, a versatile haloalkane intermediate in organic synthesis. It details the compound's physicochemical properties, synthesis and reaction protocols, spectroscopic profile, and safety information.

Physicochemical Properties

This compound, also known as isoheptyl chloride, is a colorless liquid.[1] Its properties make it a useful building block in various chemical transformations. The key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₅Cl[1][2]
Molecular Weight 134.65 g/mol [1][3]
CAS Number 33240-56-1[2][4]
Appearance Colorless liquid[1]
Density (estimated) 0.864 - 0.877 g/cm³[1]
Boiling Point (estimated) 152.39 °C[1]
Melting Point (estimated) -69.5 °C[1]
Octanol-Water Partition Coefficient (log P) 3.051[1]
Enthalpy of Formation (gas, calculated) -208.83 kJ/mol[1]
Gibbs Free Energy of Formation (gas, calculated) -6.31 kJ/mol[1]

Solubility Profile:

Due to its alkyl chain, this compound has low solubility in water.[1] Its high octanol-water partition coefficient indicates significant lipophilicity, suggesting a strong preference for organic phases.[1] It is expected to be readily miscible with nonpolar and moderately polar organic solvents such as hexane, diethyl ether, and dichloromethane.[1]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with the free-radical halogenation of the corresponding alkane being a common approach.[1]

Synthesis via Free-Radical Chlorination of 5-Methylhexane

This protocol describes the synthesis of this compound from 5-methylhexane using chlorine gas under UV irradiation. This reaction proceeds via a free-radical chain mechanism.

Experimental Protocol:

  • Materials: 5-methylhexane, chlorine (Cl₂) gas, anhydrous sodium sulfate, nitrogen (N₂) gas.

  • Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, a magnetic stirrer, and a UV lamp. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide (B78521) solution) to neutralize excess chlorine and HCl gas.

  • Procedure:

    • Charge the flask with 5-methylhexane (1.0 mol).

    • Flush the apparatus with nitrogen gas to remove air and moisture.

    • Initiate stirring and begin UV irradiation of the flask.

    • Slowly bubble chlorine gas (1.0 mol) through the solution via the gas inlet tube. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a gentle reflux.

    • Monitor the reaction progress using gas chromatography (GC) until the desired conversion is achieved. Note that this reaction can produce a mixture of chlorinated isomers.

    • Once the reaction is complete, stop the chlorine flow and UV irradiation, and flush the system with nitrogen to remove any remaining HCl and chlorine.

    • Wash the resulting mixture with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Fractionally distill the dried liquid to isolate this compound from other isomers and unreacted starting material.

Logical Workflow for Synthesis and Purification:

G Synthesis and Purification Workflow cluster_synthesis Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with 5-methylhexane B Flush with N₂ A->B C Initiate UV irradiation and stirring B->C D Introduce Cl₂ gas C->D E Monitor reaction by GC D->E F Quench reaction and flush with N₂ E->F G Wash with NaHCO₃ solution F->G H Wash with water G->H I Dry with Na₂SO₄ H->I J Fractional Distillation I->J K Isolated this compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactions

The chlorine atom in this compound serves as a good leaving group, making the compound a valuable substrate for nucleophilic substitution and elimination reactions.[1]

Nucleophilic Substitution (Sₙ2)

This compound readily undergoes Sₙ2 reactions with various nucleophiles.[1] The reaction with sodium cyanide to form 5-methylhexanenitrile (B103281) is a representative example.

Experimental Protocol: Synthesis of 5-Methylhexanenitrile

  • Materials: this compound, sodium cyanide (NaCN), acetone (B3395972) (anhydrous), diethyl ether, water.

  • Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • In the round-bottom flask, dissolve sodium cyanide (1.1 mol equivalent) in anhydrous acetone.

    • Add this compound (1.0 mol equivalent) to the solution.

    • Heat the mixture to reflux with stirring and maintain for several hours. Monitor the reaction's completion by GC or TLC.

    • After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Evaporate the diethyl ether and purify the resulting crude 5-methylhexanenitrile by vacuum distillation.

Sₙ2 Reaction Pathway:

SN2_Reaction Sₙ2 Reaction of this compound with Cyanide reactant NC⁻ transition_state [NC⋯CH₂(⋯(CH₂)₃-CH(CH₃)-CH₃)⋯Cl]⁻ reactant->transition_state Backside attack substrate H₃C-CH(CH₃)-(CH₂)₃-CH₂-Cl substrate->transition_state product NC-CH₂-(CH₂)₃-CH(CH₃)-CH₃ transition_state->product leaving_group Cl⁻ transition_state->leaving_group

Caption: Sₙ2 reaction mechanism showing backside attack by the cyanide nucleophile.

Elimination (E2)

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 5-methylhex-1-ene.

Reaction Conditions:

  • Substrate: this compound

  • Base: A strong, bulky base such as potassium tert-butoxide (KOtBu).

  • Solvent: A polar aprotic solvent like tert-butanol.

  • Product: The major product is typically the less substituted alkene (Hofmann product) due to the steric hindrance of the base favoring abstraction of the more accessible proton on the terminal carbon.

E2 Elimination Pathway:

E2_Reaction E2 Elimination of this compound base B:⁻ substrate H-CH(R)-CH₂-Cl base->substrate Proton abstraction product_base B-H product_alkene CH₂(R)=CH₂ substrate->product_alkene π-bond formation product_leaving_group Cl⁻ substrate->product_leaving_group Loss of leaving group

Caption: E2 elimination mechanism showing concerted proton abstraction and loss of the leaving group.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key absorptions are:

Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretching (sp³ hybridized carbons)[5][6]
1470-1450MediumC-H bending (scissoring)[5]
1370-1390MediumC-H bending (methyl rock)[5]
850-550Medium-StrongC-Cl stretching[5]

Data interpreted from NIST Chemistry WebBook and general IR correlation tables.[2][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zProposed FragmentNotes
134/136[C₇H₁₅Cl]⁺Molecular ion peak (M⁺). The M+2 peak is due to the ³⁷Cl isotope.
99[C₇H₁₅]⁺Loss of Cl radical.
57[C₄H₉]⁺Fragmentation of the alkyl chain, a stable tertiary butyl cation is unlikely but a butyl fragment is common.[7]
43[C₃H₇]⁺Propyl cation fragment, often a prominent peak in alkanes.[7][8]

Data interpreted from general fragmentation patterns of alkyl halides.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5Triplet2H-CH₂-Cl
~1.7Multiplet2H-CH₂-CH₂-Cl
~1.5Multiplet1H-CH(CH₃)₂
~1.2-1.4Multiplet4H-CH₂-CH₂-CH(CH₃)₂
~0.9Doublet6H-CH(CH₃)₂

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~45-CH₂-Cl
~38-CH₂-CH(CH₃)₂
~34-CH₂-CH₂-Cl
~28-CH(CH₃)₂
~26-CH₂-CH₂-CH(CH₃)₂
~22-CH(CH₃)₂

Note: NMR data are predicted based on standard chemical shift values and coupling patterns. Actual experimental values may vary depending on the solvent and other conditions.

Applications

This compound is primarily used as an intermediate in organic synthesis.[1] Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups. It has also been investigated as a potential solvent and for use in the synthesis of ionic liquids.[1] Furthermore, its well-defined structure makes it suitable as a reference material in analytical techniques like GC-MS.[1]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: Flammable liquid and vapor.[3] Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated area.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Keep away from heat, sparks, and open flames.[3]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[1]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

Isoheptyl chloride synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Isoheptyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isoheptyl chloride, chemically known as 6-chloro-2-methylhexane. This valuable alkyl halide serves as a key intermediate in various organic syntheses, including the development of novel pharmaceutical compounds. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations to aid in practical application.

Overview of Synthesis Strategies

The synthesis of isoheptyl chloride can be approached through several distinct chemical transformations. The most viable methods involve the conversion of a corresponding alcohol or the hydrochlorination of an alkene. Less selective methods, such as free-radical chlorination of the parent alkane, are generally not preferred for targeted synthesis due to the formation of multiple isomers. The selection of a particular pathway depends on factors such as the availability of starting materials, desired purity, and scalability.

The primary synthesis pathways discussed in this guide are:

  • Chlorination of Isoheptyl Alcohol using Thionyl Chloride: A robust and widely used method for converting primary alcohols to their corresponding alkyl chlorides.

  • Hydrochlorination of 6-methyl-1-heptene: An addition reaction that can be influenced by Markovnikov's rule.

  • Free-Radical Chlorination of 2-Methylheptane: A less selective method that typically yields a mixture of products.

Chlorination of Isoheptyl Alcohol with Thionyl Chloride

The reaction of a primary alcohol with thionyl chloride (SOCl₂) is a highly effective method for the synthesis of primary alkyl chlorides. This reaction proceeds through a chlorosulfite intermediate. The presence of a base, such as pyridine (B92270), can influence the reaction mechanism, typically promoting an S(_N)2 pathway, which leads to inversion of stereochemistry if a chiral center is present. For a primary alcohol like isoheptyl alcohol (5-methyl-1-hexanol), the stereochemistry is not a concern at the reaction center.

The overall reaction is as follows:

CH₃CH(CH₃)(CH₂)₃CH₂OH + SOCl₂ → CH₃CH(CH₃)(CH₂)₃CH₂Cl + SO₂ + HCl

G Isoheptyl Alcohol Isoheptyl Alcohol Chlorosulfite Intermediate Chlorosulfite Intermediate Isoheptyl Alcohol->Chlorosulfite Intermediate + SOCl2 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Chlorosulfite Intermediate Pyridine (Base) Pyridine (Base) Isoheptyl Chloride Isoheptyl Chloride Pyridine (Base)->Isoheptyl Chloride Chlorosulfite Intermediate->Isoheptyl Chloride + Pyridine - SO2 - Pyridinium Hydrochloride Sulfur Dioxide (SO2) Sulfur Dioxide (SO2) Pyridinium Hydrochloride Pyridinium Hydrochloride

Diagram 1: Synthesis of Isoheptyl Chloride from Isoheptyl Alcohol.
Experimental Protocol

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride and pyridine.[1][2][3]

Materials:

  • 5-methyl-1-hexanol (B128172) (Isoheptyl alcohol)

  • Thionyl chloride (SOCl₂), freshly distilled

  • Pyridine, anhydrous

  • Diethyl ether, anhydrous

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 5-methyl-1-hexanol (e.g., 23.2 g, 0.2 mol) and anhydrous pyridine (e.g., 17.4 g, 0.22 mol) in anhydrous diethyl ether (150 mL).

  • Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Add freshly distilled thionyl chloride (e.g., 26.2 g, 0.22 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the mixture back to room temperature and pour it slowly into 200 mL of ice-cold water.

  • Separate the organic layer and wash it sequentially with 100 mL of cold 1M HCl, 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude isoheptyl chloride can be purified by fractional distillation under reduced pressure.

Hydrochlorination of 6-methyl-1-heptene

The addition of hydrogen chloride (HCl) to an alkene is a classic method for preparing alkyl chlorides. According to Markovnikov's rule, the proton will add to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. For 6-methyl-1-heptene, this would result in the formation of 2-chloro-6-methylheptane, not the desired 1-chloro-5-methylhexane (a constitutional isomer of isoheptyl chloride). To obtain the anti-Markovnikov product, specialized conditions, often involving radical initiators (which is more effective for HBr than HCl) or specific catalysts, would be required.[4][5][6] Therefore, direct hydrochlorination is not the preferred method for synthesizing 6-chloro-2-methylhexane.

G 6-methyl-1-heptene 6-methyl-1-heptene Markovnikov Product (2-chloro-6-methylheptane) Markovnikov Product (2-chloro-6-methylheptane) 6-methyl-1-heptene->Markovnikov Product (2-chloro-6-methylheptane) + HCl (Ionic) Anti-Markovnikov Product (Isoheptyl Chloride) Anti-Markovnikov Product (Isoheptyl Chloride) 6-methyl-1-heptene->Anti-Markovnikov Product (Isoheptyl Chloride) + HCl (Radical/Specialized) HCl HCl

Diagram 2: Hydrochlorination of 6-methyl-1-heptene.

Free-Radical Chlorination of 2-Methylheptane

Direct chlorination of an alkane using chlorine gas and UV light proceeds via a free-radical mechanism. This method generally lacks selectivity, as the chlorine radical can abstract any of the hydrogen atoms in the molecule, leading to a mixture of constitutional isomers. The reactivity of C-H bonds towards chlorination follows the order: tertiary > secondary > primary. For 2-methylheptane, this would result in a complex mixture of monochlorinated products, making the isolation of pure 6-chloro-2-methylhexane challenging and inefficient.

Quantitative Data Summary

The following table summarizes typical quantitative data for the most viable synthesis pathway. Yields are indicative and can vary based on reaction scale and purification efficiency.

ParameterChlorination of Isoheptyl Alcohol with SOCl₂
Starting Material 5-methyl-1-hexanol
Reagents Thionyl chloride, Pyridine
Solvent Diethyl ether
Reaction Temperature 0 °C to reflux
Reaction Time 3-4 hours
Typical Yield 75-90%
Purification Method Fractional distillation

Conclusion

For the targeted synthesis of isoheptyl chloride (6-chloro-2-methylhexane), the chlorination of the corresponding primary alcohol, 5-methyl-1-hexanol, using thionyl chloride is the most reliable and efficient method.[1] This pathway offers high yields and a relatively straightforward procedure. While other methods like alkene hydrochlorination and alkane free-radical chlorination exist, they present significant challenges in terms of regioselectivity and product purification, respectively. For researchers and professionals in drug development requiring high-purity isoheptyl chloride, the alcohol-to-chloride conversion remains the superior synthetic strategy.

References

Technical Guide: 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-chloro-5-methylhexane, a halogenated alkane with applications as a chemical intermediate in organic synthesis and potential utility in material science. While a singular "discovery" event for this compound is not prominent in scientific literature, this guide consolidates its known physicochemical properties, outlines detailed protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical and Thermodynamic Properties

This compound, also known as isoheptyl chloride, is a colorless liquid.[1] Its key physical, chemical, and thermodynamic properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₅Cl[1][2][3][4]
Molecular Weight 134.65 g/mol [1][3]
CAS Number 33240-56-1[4]
Appearance Colorless liquid[1]
Density 0.8773 g/cm³ (estimate)[2][5]
Boiling Point 152.39°C (estimate)[2][5]
Melting Point -69.5°C (estimate)[2][5]
Flash Point 38°C (100°F)[5]
Refractive Index 1.4140 (estimate)[5]
LogP (Octanol/Water Partition Coefficient) 3.051 (Crippen Calculated)[6]
Water Solubility (log10WS) -2.66 (Crippen Calculated)[6]
Table 2: Thermodynamic Properties
PropertyValueUnitSource/Method
Enthalpy of Formation (gas, ΔfH°gas) -208.83kJ/mol[1][6] Joback Calculated
Gibbs Free Energy of Formation (ΔfG°) -6.31kJ/mol[1][6] Joback Calculated
Enthalpy of Vaporization (ΔvapH°) 35.17kJ/mol[1][6] Joback Calculated
Enthalpy of Fusion (ΔfusH°) 14.56kJ/mol[6] Joback Calculated
Ideal Gas Heat Capacity (Cp,gas) Not specifiedJ/mol×K[6]
Critical Temperature (Tc) 572.19K[6] Joback Calculated
Critical Pressure (Pc) 2715.50kPa[6] Joback Calculated
Critical Volume (Vc) 0.470m³/kmol[1] Joback Calculated

Synthesis and Characterization Workflow

The general workflow for the preparation and confirmation of this compound involves the synthesis from a suitable precursor, followed by purification and subsequent characterization using spectroscopic methods to confirm its structure and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization start 5-methyl-1-hexanol (B128172) reaction Chlorination with Thionyl Chloride start->reaction SOCl₂ workup Aqueous Workup reaction->workup purification Distillation workup->purification product This compound purification->product ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy product->ir nmr Nuclear Magnetic Resonance (NMR) product->nmr final_confirmation Structural Confirmation ms->final_confirmation ir->final_confirmation nmr->final_confirmation

Caption: Synthesis and Characterization Workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from 5-Methyl-1-hexanol

This protocol is adapted from standard procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.

Materials:

  • 5-methyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (catalytic amount)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: Add 5-methyl-1-hexanol (e.g., 0.1 mol) to the flask. Slowly add thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C. Add a catalytic amount of pyridine (e.g., 0.01 equivalents).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2 hours using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 152°C.

Characterization by Mass Spectrometry

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) system is typically used for volatile compounds like this compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components are separated based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z. The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M+) and the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be identifiable. The NIST WebBook provides reference mass spectra for this compound.[4]

Characterization by Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop of the purified this compound between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the infrared spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected absorptions for this compound include:

    • C-H stretching from the alkyl groups (~2850-2960 cm⁻¹)

    • C-H bending vibrations (~1365-1465 cm⁻¹)

    • C-Cl stretching (~650-750 cm⁻¹) Reference IR spectra are available on the NIST WebBook.[4]

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.[1] The chlorine atom can be readily substituted by various nucleophiles, allowing for the introduction of different functional groups.[1] Additionally, there is emerging research into its use in the synthesis of ionic liquids, which have applications in catalysis and electrochemistry.[1] In analytical chemistry, it can be used as a reference material in techniques like gas chromatography and mass spectrometry.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is irritating to the eyes, skin, and respiratory system.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If it comes into contact with skin, wash with soap and water.[3]

References

An In-Depth Technical Guide to the Basic Reactions of 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-methylhexane is a primary alkyl halide, a structural motif that makes it a versatile substrate for a variety of nucleophilic substitution and elimination reactions. Understanding its reactivity is crucial for its application as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other functional materials. This guide provides a comprehensive overview of the fundamental reactions of this compound, focusing on nucleophilic substitution (S(_N)2) and elimination (E2) pathways. While specific quantitative kinetic and yield data for this compound are not extensively available in the public domain, this document extrapolates expected outcomes based on well-established principles of physical organic chemistry and provides illustrative experimental protocols.

Introduction

This compound, also known as isoheptyl chloride, is an organic compound with the chemical formula C(7)H({15})Cl.[1] Its structure features a chlorine atom attached to a primary carbon, which significantly influences its chemical behavior. The primary nature of the alkyl halide makes it an excellent candidate for bimolecular nucleophilic substitution (S(_N)2) reactions. However, under appropriate conditions with strong, sterically hindered bases, it can also undergo bimolecular elimination (E2) reactions. This guide will delve into the mechanistic details of these core reactions, predict the expected products, and provide model experimental procedures.

Nucleophilic Substitution Reactions (S(_N)2)

Primary alkyl halides such as this compound are highly susceptible to S(_N)2 reactions. This is a single-step concerted mechanism where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.

Mechanism

The S(_N)2 reaction of this compound proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine. This leads to an inversion of stereochemistry at the reaction center, although in this specific achiral molecule, this is not observable in the product's stereochemistry. The rate of the S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.

SN2_Mechanism reactant Nu:⁻ + H₃C(CH₃)CH(CH₂)₃CH₂-Cl transition_state [Nu---CH₂(CH₂)₃CH(CH₃)CH₃---Cl]ᵟ⁻ reactant->transition_state Backside Attack product Nu-CH₂(CH₂)₃CH(CH₃)CH₃ + Cl⁻ transition_state->product Leaving Group Departure

Caption: S(_N)2 mechanism for this compound.

Factors Affecting S(_N)2 Reactions
  • Nucleophile: Strong, unhindered nucleophiles favor the S(_N)2 reaction. Examples include I

    ^-
    , CN
    ^-
    , N(_3)
    ^-
    , and RS
    ^-
    .

  • Solvent: Polar aprotic solvents such as acetone (B3395972), DMSO, and DMF are ideal for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.

  • Leaving Group: Chloride is a reasonably good leaving group. The reaction rate could be enhanced by converting the chloride to a better leaving group like iodide (via the Finkelstein reaction) or a tosylate.

Illustrative Experimental Protocol: Synthesis of 1-cyano-5-methylhexane

This protocol describes a typical S(_N)2 reaction using sodium cyanide as the nucleophile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous acetone.

  • To this stirring suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyano-5-methylhexane.

  • Purify the product by vacuum distillation.

Expected Quantitative Data (Illustrative)

While specific experimental data for this compound is scarce, the following table provides an illustrative summary of expected outcomes for S(_N)2 reactions based on general principles for primary alkyl halides.

NucleophileSolventExpected Major ProductExpected Yield Range (%)
NaCNAcetone1-Cyano-5-methylhexane70-90
NaN(_3)DMF1-Azido-5-methylhexane80-95
CH(_3)COONaAcetic Acid5-Methylhexyl acetate60-80
NaIAcetone1-Iodo-5-methylhexane>90 (Finkelstein)

Elimination Reactions (E2)

When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene.

Mechanism

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, and simultaneously, the double bond is formed and the leaving group departs. For an E2 reaction to occur, the beta-hydrogen and the leaving group must be in an anti-periplanar conformation.

E2_Mechanism reactant B:⁻ + H-CH(CH₃)(CH₂)₂CH₂-CH₂-Cl transition_state [B---H---CH(CH₃)(CH₂)₂CH---CH₂---Cl]ᵟ⁻ reactant->transition_state Proton Abstraction product B-H + (CH₃)₂CH(CH₂)₂CH=CH₂ + Cl⁻ transition_state->product Alkene Formation & Leaving Group Departure

Caption: E2 mechanism for this compound.

Regioselectivity: Zaitsev vs. Hofmann Elimination

The regiochemical outcome of the E2 reaction depends on the nature of the base used.

  • Zaitsev's Rule: With a strong, non-bulky base such as sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), the major product is typically the more substituted (and therefore more stable) alkene. For this compound, elimination can only produce 5-methyl-1-hexene (B1630410), so regioselectivity is not a factor.

  • Hofmann Rule: With a strong, sterically hindered base like potassium tert-butoxide (KOtBu), the major product is the less substituted alkene. Again, for this compound, only one alkene product is possible.

Illustrative Experimental Protocol: Synthesis of 5-methyl-1-hexene

This protocol outlines a typical E2 reaction using a strong, bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous THF.

  • To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by GC to observe the formation of the alkene product.

  • After completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with a low-boiling pentane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting 5-methyl-1-hexene by fractional distillation.

Expected Quantitative Data (Illustrative)

The following table presents expected outcomes for E2 reactions of this compound based on general principles.

BaseSolventExpected Major ProductExpected Yield Range (%)
KOtBuTHF5-Methyl-1-hexene70-85
NaOEtEthanol5-Methyl-1-hexene (with competing S(_N)2 product)40-60 (for elimination)

Competition Between Substitution and Elimination

For a primary alkyl halide like this compound, the choice between the S(_N)2 and E2 pathways is primarily dictated by the nature of the nucleophile/base.

  • Good Nucleophiles, Weak Bases: Reagents like I

    ^-
    , CN
    ^-
    , and N(_3)
    ^-
    will predominantly lead to S(_N)2 products.

  • Strong, Unhindered Bases: Reagents like NaOH and NaOEt will give a mixture of S(_N)2 and E2 products, with substitution often being the major pathway.

  • Strong, Hindered Bases: Reagents like KOtBu will favor the E2 pathway, leading to the alkene as the major product.

Competition_Pathway sub This compound nuc Strong Nucleophile Weak Base (e.g., NaCN) sub->nuc Reaction with base Strong, Hindered Base (e.g., KOtBu) sub->base Reaction with sn2 SN2 Product (e.g., 1-Cyano-5-methylhexane) nuc->sn2 Leads to e2 E2 Product (5-Methyl-1-hexene) base->e2 Leads to

Caption: Reaction pathways for this compound.

Conclusion

This compound is a valuable substrate in organic synthesis, primarily undergoing S(_N)2 and E2 reactions. The choice of reagents and reaction conditions allows for the selective formation of a variety of functionalized products or alkenes. While specific, published quantitative data for this particular molecule is limited, the principles outlined in this guide provide a robust framework for predicting its reactivity and for designing synthetic routes that utilize its chemical properties. Further research to quantify the reaction kinetics and product distributions for various nucleophiles and bases would be a valuable contribution to the field.

References

Technical Guide: 1-Chloro-5-methylhexane (CAS Number: 33240-56-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-methylhexane, also known as isoheptyl chloride, is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1][2][3] Its structure features a chlorine atom at the primary carbon of a hexane (B92381) chain with a methyl group at the fifth carbon position. This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond, which allows for the introduction of various functional groups through nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and spectroscopic data for this compound.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of this compound is presented in the tables below. These values have been compiled from various sources and estimations.

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
CAS Number 33240-56-1[1][2][3][4]
Molecular Formula C₇H₁₅Cl[1][2][3]
Molecular Weight 134.65 g/mol [1][2][3]
IUPAC Name This compound[1][3]
Synonyms Isoheptyl chloride[1][2]
Appearance Colorless liquid[1]
Density 0.8773 g/cm³ (estimate)[4][5]
Boiling Point 152.39 °C (estimate)[4][5]
Melting Point -69.5 °C (estimate)[4][5]
Flash Point 38 °C (100 °F)[5]
Refractive Index 1.4140 (estimate)[5]

Table 2: Thermodynamic Properties

PropertyValueSource(s)
Enthalpy of Formation (gas, ΔfH°gas) -208.83 kJ/mol (Joback Calculated)[6]
Gibbs Free Energy of Formation (ΔfG°) -6.31 kJ/mol (Joback Calculated)[6]
Enthalpy of Vaporization (ΔvapH°) 35.17 kJ/mol (Joback Calculated)[6]
Enthalpy of Fusion (ΔfusH°) 14.56 kJ/mol (Joback Calculated)[6]
Critical Temperature (Tc) 572.19 K (Joback Calculated)[6]
Critical Pressure (Pc) 2715.50 kPa (Joback Calculated)[6]

Synthesis

The primary method for the synthesis of this compound is through the free-radical halogenation of 5-methylhexane.[1] This reaction is typically initiated by ultraviolet (UV) light.

General Experimental Protocol: Free-Radical Chlorination

Materials:

  • 5-methylhexane

  • Chlorine gas (Cl₂)

  • An inert solvent (e.g., carbon tetrachloride, though its use is now restricted)

  • UV lamp

Procedure:

  • A solution of 5-methylhexane in an inert solvent is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer.

  • The reaction vessel is irradiated with a UV lamp to initiate the reaction.

  • Chlorine gas is bubbled through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is typically washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by washing with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to isolate this compound from other chlorinated isomers and unreacted starting material.

Note: Free-radical chlorination is often non-selective and can lead to a mixture of mono- and polychlorinated products, as well as isomers where the chlorine atom is attached to different carbon atoms of the alkane chain. Therefore, careful control of reaction conditions and efficient purification are crucial.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Primary Product cluster_byproducts Byproducts / Isomers 5-methylhexane 5-methylhexane Reaction Free-Radical Chlorination 5-methylhexane->Reaction Alkane Chlorine (Cl2) Chlorine (Cl2) Chlorine (Cl2)->Reaction Halogen UV Light UV Light UV Light->Reaction Initiation This compound This compound HCl HCl Other Chloro-isomers Other Chloro-isomers Polychlorinated products Polychlorinated products Reaction->this compound Reaction->HCl Reaction->Other Chloro-isomers Reaction->Polychlorinated products

General workflow for the synthesis of this compound.

Reactivity

The primary site of reactivity in this compound is the carbon-chlorine bond. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions .[1]

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles. The general scheme for such a reaction is as follows:

Nu⁻ + CH₃CH(CH₃)CH₂CH₂CH₂CH₂Cl → CH₃CH(CH₃)CH₂CH₂CH₂CH₂Nu + Cl⁻

Where Nu⁻ represents a nucleophile.

Examples of potential nucleophiles and the corresponding products:

  • Hydroxide (OH⁻): Forms 5-methylhexan-1-ol

  • Cyanide (CN⁻): Forms 6-methylheptanenitrile

  • Alkoxides (RO⁻): Form alkyl 5-methylhexyl ethers

  • Ammonia (NH₃): Forms 5-methylhexan-1-amine

G cluster_reactants Reactants cluster_products Products This compound This compound SN2 Reaction Nucleophilic Substitution This compound->SN2 Reaction Substrate Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->SN2 Reaction Attacking Species Substituted Product Substituted Product Chloride Ion (Cl-) Chloride Ion (Cl-) SN2 Reaction->Substituted Product R-Nu SN2 Reaction->Chloride Ion (Cl-) Leaving Group

Logical relationship in an Sₙ2 reaction of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook.[7] Key features would include the molecular ion peak (M⁺) and an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is also available in the NIST database.[3] Expected characteristic absorption bands include:

  • C-H stretching (alkane): ~2850-2960 cm⁻¹

  • C-H bending (alkane): ~1370-1470 cm⁻¹

  • C-Cl stretching: ~650-750 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • A triplet corresponding to the two protons on the carbon bearing the chlorine atom (Cl-CH₂-) would be expected at the most downfield chemical shift (~3.5 ppm) due to the electron-withdrawing effect of the chlorine.

  • A complex multiplet for the proton on the carbon with the methyl group (-CH(CH₃)₂) would be expected.

  • A doublet for the six protons of the two methyl groups (-CH(CH₃)₂) would be present.

  • Multiplets for the remaining methylene (B1212753) protons in the chain would be observed in the upfield region.

¹³C NMR (Predicted):

  • The carbon atom bonded to the chlorine (Cl-CH₂) would have the most downfield chemical shift among the sp³ carbons.

  • Due to the branching, the molecule is not symmetrical, and therefore, seven distinct carbon signals would be expected.

Safety and Handling

This compound is considered a hazardous substance.[8] The following safety precautions should be observed:

Table 3: Hazard and Safety Information

Hazard StatementPrecautionary StatementSource(s)
H226: Flammable liquid and vapor.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8][9]
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

It should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] It is classified as a Dangerous Good for transport.[2]

Applications

The primary application of this compound is in organic synthesis .[1] Its utility as a chemical intermediate allows for the construction of more complex molecules. It can also be used as a reference material in analytical techniques such as gas chromatography and mass spectrometry.[1] There is also limited research into its potential use in material science, for example, in the synthesis of ionic liquids.[1]

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. While detailed experimental protocols for its synthesis and reactions are not extensively documented in publicly accessible literature, its chemical behavior can be reliably predicted based on the principles of organic chemistry. The information provided in this guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to handle it safely and utilize it effectively in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methylhexylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of 5-methylhexylmagnesium chloride, a Grignard reagent derived from 1-chloro-5-methylhexane, provides a versatile building block for the introduction of the isoheptyl moiety into a variety of molecules. This is particularly relevant in drug development, where the incorporation of branched alkyl chains can significantly influence the lipophilicity, metabolic stability, and overall pharmacological profile of a drug candidate. These application notes provide a detailed protocol for the synthesis of 5-methylhexylmagnesium chloride and discuss its potential applications in the synthesis of novel organic compounds.

Materials and Methods

Reagents and Equipment
  • This compound (C₇H₁₅Cl, MW: 134.65 g/mol )

  • Magnesium turnings (Mg, MW: 24.31 g/mol )

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (I₂)

  • 1,2-Dibromoethane (B42909) (BrCH₂CH₂Br)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Experimental Protocols

Protocol 1: Synthesis of 5-Methylhexylmagnesium Chloride

This protocol outlines the preparation of 5-methylhexylmagnesium chloride from this compound using magnesium turnings in anhydrous tetrahydrofuran (THF).

1. Preparation of Glassware and Reagents:

  • All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[2]

  • Anhydrous THF should be obtained from a freshly opened bottle or distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.

2. Activation of Magnesium:

  • Place magnesium turnings (1.2 equivalents) in the reaction flask under a positive pressure of inert gas.

  • Add a single crystal of iodine to the flask.[3] The disappearance of the purple iodine vapor upon gentle warming indicates the activation of the magnesium surface.[3]

  • Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction, which is indicated by the evolution of ethylene (B1197577) gas.[3]

3. Formation of the Grignard Reagent:

  • Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the activated magnesium turnings.

  • The initiation of the reaction is indicated by a gentle reflux and the appearance of a cloudy gray solution.[4]

  • Once initiated, add the remaining this compound solution dropwise via a dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling with a water bath may be necessary to control the temperature.[4]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

4. Quantification of the Grignard Reagent (Optional but Recommended):

  • The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline).

Data Presentation

ParameterValue/RangeNotes
Reactants
This compound1.0 eq
Magnesium Turnings1.2 eqA slight excess ensures complete reaction of the alkyl halide.
Solvent Anhydrous THFEther can also be used, but THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.[5]
Initiator Iodine or 1,2-DibromoethaneA small, catalytic amount is sufficient.[3]
Reaction Temperature Reflux (initiated by exotherm), then Room TemperatureControlled addition is crucial to prevent side reactions.[6]
Reaction Time 2-4 hoursIncludes addition and subsequent stirring.
Typical Yield 70-90%Yields can be affected by the purity of reagents and the strictness of anhydrous conditions. Higher temperatures and high local concentrations of the alkyl halide can promote Wurtz coupling, reducing the yield of the desired Grignard reagent.[6][7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Dry Glassware activation Activate Mg with I₂ or C₂H₄Br₂ prep_glass->activation prep_reagents Anhydrous Reagents prep_reagents->activation initiation Initiate with small amount of Alkyl Halide activation->initiation addition Dropwise addition of this compound initiation->addition stirring Stir at Room Temperature addition->stirring titration Titration (Optional) stirring->titration use Use in subsequent reaction stirring->use

Caption: Experimental workflow for the synthesis of 5-methylhexylmagnesium chloride.

Applications in Research and Drug Development

5-Methylhexylmagnesium chloride is a valuable reagent for the synthesis of compounds containing a branched seven-carbon chain. This structural motif can be strategically incorporated into drug candidates to modulate their physicochemical properties.

1. Synthesis of Substituted Alkanes and Alcohols:

  • The Grignard reagent can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form secondary and tertiary alcohols, respectively.[8]

  • Reaction with proton donors, such as water or alcohols, will yield the corresponding alkane, 5-methylhexane.[9]

2. Introduction of Lipophilic Moieties:

  • The isoheptyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

3. Modulation of Metabolic Stability:

  • The branched nature of the 5-methylhexyl group can sterically hinder sites of metabolism, potentially increasing the metabolic stability and in vivo half-life of a drug molecule.

logical_relationship cluster_applications Potential Applications in Drug Development cluster_outcomes Desired Outcomes reagent 5-Methylhexylmagnesium Chloride lipophilicity Increased Lipophilicity reagent->lipophilicity introduces metabolism Modulated Metabolic Stability reagent->metabolism influences binding Improved Binding Affinity reagent->binding can improve pk Enhanced Pharmacokinetics lipophilicity->pk metabolism->pk efficacy Improved Efficacy binding->efficacy

Caption: Logical relationship of incorporating the 5-methylhexyl moiety in drug design.

Troubleshooting

  • Failure to initiate: This is the most common issue and is often due to moisture or a passivated magnesium surface. Ensure all glassware is scrupulously dry and try re-activating the magnesium with fresh iodine or 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction.[10]

  • Low yield: This can be caused by the Wurtz coupling side reaction, where the Grignard reagent reacts with unreacted alkyl halide.[6][7] To minimize this, ensure slow, controlled addition of the this compound solution and maintain a moderate reaction temperature. Using a more dilute solution of the alkyl halide can also be beneficial.[6]

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a dry, inert atmosphere.

  • Anhydrous ethers are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

  • The reaction is exothermic and can become vigorous. Appropriate cooling and rate of addition are necessary to maintain control.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Note: Kinetics of the SN2 Reaction of 1-Chloro-5-methylhexane with Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry, widely utilized in the synthesis of a diverse range of compounds, including active pharmaceutical ingredients. This application note details the kinetic study of the SN2 reaction between 1-chloro-5-methylhexane and sodium cyanide, yielding 6-methylheptanenitrile. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions to maximize yield and purity, which is of paramount importance in drug development and manufacturing.

The reaction proceeds via a concerted mechanism, where the cyanide nucleophile attacks the carbon atom bearing the chlorine, leading to an inversion of stereochemistry.[1][2] The rate of this second-order reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[1][3][4]

Rate = k[this compound][CN⁻]

Several factors influence the rate of this SN2 reaction, including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the solvent.[5][6] As a primary alkyl halide, this compound is susceptible to SN2 attack, although the steric hindrance from the isobutyl group can influence the reaction rate compared to unbranched primary halides.[1][5] The cyanide ion is a potent nucleophile, and polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, are known to accelerate SN2 reactions by effectively solvating the cation of the cyanide salt while leaving the anion relatively free to act as a nucleophile.[5]

This document provides detailed experimental protocols for determining the reaction kinetics and presents representative data to illustrate the influence of temperature and solvent on the reaction rate.

Data Presentation

The following tables summarize representative kinetic data for the SN2 reaction of this compound with sodium cyanide under various conditions.

Table 1: Effect of Temperature on the Second-Order Rate Constant (k) in DMSO

Temperature (°C)Temperature (K)Initial [this compound] (M)Initial [NaCN] (M)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
25298.150.100.101.5 x 10⁻⁴
35308.150.100.104.2 x 10⁻⁴
45318.150.100.101.1 x 10⁻³
55328.150.100.102.7 x 10⁻³

Table 2: Effect of Solvent on the Second-Order Rate Constant (k) at 25°C

SolventDielectric Constant (ε)Initial [this compound] (M)Initial [NaCN] (M)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Dimethyl Sulfoxide (DMSO)470.100.101.5 x 10⁻⁴
Acetone210.100.105.8 x 10⁻⁵
Acetonitrile370.100.109.2 x 10⁻⁵
Ethanol (Protic)250.100.101.2 x 10⁻⁵

Table 3: Activation Parameters for the Reaction in DMSO

ParameterValue
Activation Energy (Ea)75.3 kJ/mol
Pre-exponential Factor (A)8.9 x 10⁸ M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Determination of Reaction Kinetics using Gas Chromatography (GC)

This protocol describes the monitoring of the disappearance of this compound over time.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Internal standard (e.g., Dodecane)

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Microsyringes

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., cold diethyl ether)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in DMSO.

    • Prepare a 0.2 M solution of sodium cyanide in DMSO. Note: NaCN has limited solubility in some organic solvents; ensure complete dissolution, possibly with gentle warming.

    • Prepare a stock solution of the internal standard in the quenching solution.

  • Reaction Setup:

    • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25°C).

    • Add equal volumes of the pre-heated this compound and sodium cyanide solutions to the reaction vessel to achieve a final concentration of 0.1 M for each reactant.

    • Start the magnetic stirrer to ensure thorough mixing. This is time zero (t=0).

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the cold quenching solution with the internal standard.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-FID.

    • Use an appropriate temperature program to separate the reactant (this compound), product (6-methylheptanenitrile), and the internal standard.

    • Record the peak areas for this compound and the internal standard.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the reciprocal of the concentration of this compound (1/[Reactant]) versus time.

    • For a second-order reaction with equal initial concentrations, this plot should be linear. The slope of the line is equal to the second-order rate constant, k.

Protocol 2: Determination of Reaction Kinetics using the Argentometric Titration of Chloride Ions

This protocol monitors the formation of the chloride ion product over time.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Solvent (e.g., 80% Ethanol/20% Water)

  • Standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.05 M)

  • Potassium chromate (B82759) (K₂CrO₄) indicator solution

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Burette, pipettes, and flasks

  • Ice bath

Procedure:

  • Reaction Setup:

    • In the thermostatted reaction vessel, dissolve known amounts of this compound and sodium cyanide in the chosen solvent to achieve the desired initial concentrations.

    • Start the magnetic stirrer and timer (t=0).

  • Sampling and Quenching:

    • At various time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture.

    • Immediately quench the reaction by transferring the aliquot to a flask in an ice bath to stop the reaction.

  • Titration:

    • Add a few drops of the potassium chromate indicator to the quenched aliquot.

    • Titrate the sample with the standardized silver nitrate solution. The endpoint is the first appearance of a permanent reddish-brown precipitate of silver chromate.

    • Record the volume of AgNO₃ solution used.

  • Data Analysis:

    • Calculate the concentration of chloride ions at each time point using the titration data. This corresponds to the concentration of the product formed, [P].

    • The concentration of the reactant at time t, [R], can be calculated as [R] = [R]₀ - [P], where [R]₀ is the initial concentration of this compound.

    • Plot 1/[R] versus time. The slope of the resulting straight line will be the second-order rate constant, k.

Mandatory Visualization

Caption: SN2 reaction mechanism of this compound with cyanide.

Experimental_Workflow_GC A Prepare Stock Solutions (Alkyl Halide, NaCN, Internal Standard) B Set up and Equilibrate Thermostatted Reaction Vessel A->B C Initiate Reaction (t=0) by mixing reactants B->C D Withdraw Aliquots at Regular Time Intervals C->D E Quench Reaction with Cold Solvent & Internal Standard D->E F Inject Quenched Sample into GC-FID E->F G Record and Integrate Peak Areas F->G H Calculate Reactant Concentration vs. Time G->H I Plot 1/[Reactant] vs. Time to Determine Rate Constant (k) H->I

Caption: Experimental workflow for kinetic analysis using Gas Chromatography.

References

Application Notes and Protocols for the Use of 1-Chloro-5-methylhexane in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-chloro-5-methylhexane in Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis. This document outlines the expected outcomes of direct Friedel-Crafts alkylation, including the significant challenge of carbocation rearrangement, and presents a reliable two-step alternative involving Friedel-Crafts acylation followed by reduction to achieve the desired unrearranged product. Detailed experimental protocols and comparative data are provided to guide researchers in selecting the appropriate synthetic strategy.

Introduction to Friedel-Crafts Reactions with this compound

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring via electrophilic aromatic substitution.[1] When using primary alkyl halides such as this compound, a significant challenge arises from the propensity of the initially formed primary carbocation (or carbocation-like complex) to rearrange to more stable secondary or tertiary carbocations.[2][3] This rearrangement leads to a mixture of isomeric products, making the direct alkylation route often unsuitable for the synthesis of a specific, linear alkylarene.

To circumvent this issue, a more dependable approach is the Friedel-Crafts acylation, which proceeds without rearrangement, followed by the reduction of the resulting ketone to the desired alkane.[4][5] This two-step sequence ensures the formation of the unrearranged product, in this case, (5-methylhexyl)benzene, also known as isoheptylbenzene.

This document provides protocols for both the direct alkylation and the acylation-reduction pathways, allowing researchers to understand the outcomes of each and select the most appropriate method for their synthetic goals.

Data Presentation: A Comparative Overview

The following tables summarize the expected products, reaction conditions, and yields for the different approaches to reacting this compound with an aromatic ring like benzene (B151609).

Table 1: Direct Friedel-Crafts Alkylation of Benzene with this compound (Predicted Outcome)

ParameterExpected OutcomeReference
Primary Product Mixture of rearranged isomers (e.g., 2-phenyl-5-methylhexane, 3-phenyl-5-methylhexane)[2][3]
Minor Product 1-phenyl-5-methylhexane (unrearranged)[6]
Catalyst Anhydrous AlCl₃ or FeCl₃[7]
Solvent Benzene (in excess)[8]
Temperature 0-25 °C[6]
Estimated Product Ratio (Rearranged:Unrearranged) >2:1 (based on analogous reaction with 1-chlorobutane)[6]
Overall Yield Moderate to Low (due to product mixture and potential polyalkylation)[7]

Table 2: Two-Step Synthesis of (5-Methylhexyl)benzene via Acylation-Reduction

ParameterStep 1: Friedel-Crafts AcylationStep 2: Ketone ReductionReference
Reactant Benzene and 5-methylhexanoyl chloride1-phenyl-5-methylhexan-1-one[9][10]
Catalyst/Reagents Anhydrous AlCl₃Clemmensen: Zn(Hg), conc. HClWolff-Kishner: H₂NNH₂, KOH[10][11]
Solvent Benzene or an inert solvent (e.g., CS₂)Clemmensen: TolueneWolff-Kishner: Ethylene (B1197577) glycol[9][11]
Temperature 0-60 °CClemmensen: RefluxWolff-Kishner: ~200 °C[9][11]
Product 1-phenyl-5-methylhexan-1-one(5-Methylhexyl)benzene[9][10]
Yield Good to ExcellentGood to Excellent[11][12]

Experimental Protocols

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All manipulations must be performed in a well-ventilated fume hood.

  • Lewis acids like aluminum chloride are corrosive and react violently with water, releasing HCl gas. Handle with care in a dry environment.

  • Concentrated acids and bases are corrosive.

  • Hydrazine (B178648) is toxic and should be handled with appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Direct Friedel-Crafts Alkylation of Benzene with this compound (Yielding Rearranged Products)

Materials:

  • Benzene (anhydrous)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-water bath

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (B109758) (or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous benzene (in excess, to serve as both reactant and solvent) and cool the flask to 0-5 °C using an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents relative to the alkyl chloride) to the stirred benzene.

  • Add this compound (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product, a mixture of isomeric phenyl-5-methylhexanes, can be purified by fractional distillation or column chromatography.

Protocol 2: Synthesis of (5-Methylhexyl)benzene via Friedel-Crafts Acylation and Reduction

Step 2a: Friedel-Crafts Acylation of Benzene with 5-Methylhexanoyl Chloride

Materials:

  • Benzene (anhydrous)

  • 5-Methylhexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-water bath

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (or diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Follow the same setup as in Protocol 1.

  • Add anhydrous benzene to the flask and cool to 0-5 °C.

  • Add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene.

  • Add 5-methylhexanoyl chloride (1 equivalent) dropwise from the dropping funnel.

  • After addition, allow the mixture to warm to room temperature and then heat under reflux (around 60°C) for 1-2 hours, or until the reaction is complete by TLC.[13]

  • Perform the same work-up procedure as in Protocol 1 (steps 6-9).

  • The crude product, 1-phenyl-5-methylhexan-1-one, can be purified by vacuum distillation or column chromatography.

Step 2b: Reduction of 1-phenyl-5-methylhexan-1-one

Choose one of the following reduction methods:

Method A: Clemmensen Reduction (Acidic Conditions) [10][14]

Materials:

  • 1-phenyl-5-methylhexan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, place zinc amalgam and add water, concentrated HCl, and toluene.

  • Add the 1-phenyl-5-methylhexan-1-one to the mixture.

  • Heat the mixture under vigorous reflux for several hours. Additional portions of HCl may be required during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then with saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting (5-methylhexyl)benzene by distillation.

Method B: Wolff-Kishner Reduction (Basic Conditions) [11][15]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-phenyl-5-methylhexan-1-one, ethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Replace the reflux condenser with a distillation apparatus and heat the mixture to a higher temperature (around 200 °C) to distill off water and excess hydrazine.

  • Once the distillation ceases, return the setup to a reflux configuration and maintain the high temperature for several hours until nitrogen evolution stops.

  • Cool the reaction mixture, add water, and extract the product with diethyl ether.

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product, (5-methylhexyl)benzene, by distillation.

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in these application notes.

Friedel_Crafts_Alkylation_Rearrangement cluster_start Starting Materials cluster_reaction Reaction cluster_products Products start_benzene Benzene unrearranged_product 1-Phenyl-5-methylhexane (Minor) rearranged_product1 2-Phenyl-5-methylhexane (Major) rearranged_product2 3-Phenyl-5-methylhexane (Major) start_alkyl_halide This compound catalyst AlCl₃ start_alkyl_halide->catalyst Coordination primary_carbocation Primary Carbocation (or complex) catalyst->primary_carbocation rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement primary_carbocation->unrearranged_product secondary_carbocation Secondary Carbocation rearrangement->secondary_carbocation tertiary_carbocation Tertiary Carbocation rearrangement->tertiary_carbocation secondary_carbocation->rearranged_product1 Alkylation tertiary_carbocation->rearranged_product2 Alkylation

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Acylation_Reduction_Pathway start_benzene Benzene + 5-Methylhexanoyl Chloride acylation Friedel-Crafts Acylation (AlCl₃) start_benzene->acylation ketone 1-Phenyl-5-methylhexan-1-one acylation->ketone reduction Reduction ketone->reduction final_product (5-Methylhexyl)benzene (Unrearranged Product) reduction->final_product

Caption: Acylation-reduction pathway to avoid rearrangement.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Addition of Benzene and Catalyst setup->reagents addition Dropwise Addition of Alkyl/Acyl Chloride reagents->addition stirring Stirring at Controlled Temperature addition->stirring monitoring Monitoring by TLC stirring->monitoring quench Quenching with Ice/HCl monitoring->quench extraction Extraction with Organic Solvent quench->extraction washing Washing with H₂O, NaHCO₃, Brine extraction->washing drying Drying over Anhydrous Na₂SO₄ washing->drying concentration Solvent Removal drying->concentration purify Distillation or Chromatography concentration->purify

Caption: General experimental workflow for Friedel-Crafts reactions.

References

Experimental protocol for 1-Chloro-5-methylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-chloro-5-methylhexane from 5-methyl-1-hexanol (B128172). Two common and effective methods are presented: chlorination using thionyl chloride (SOCl₂) and a method utilizing concentrated hydrochloric acid with zinc chloride as a catalyst. These protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development. This application note includes reaction parameters, purification methods, and expected outcomes, along with a visual representation of the experimental workflow.

Introduction

This compound is a halogenated alkane that serves as a versatile building block in organic synthesis. Its utility lies in its bifunctional nature, possessing a reactive chloro group susceptible to nucleophilic substitution and an alkyl chain that imparts lipophilicity. This combination makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The controlled synthesis of this compound is therefore of significant interest. The conversion of primary alcohols to their corresponding alkyl chlorides is a fundamental transformation in organic chemistry. This document details two robust methods for achieving this transformation for 5-methyl-1-hexanol.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterMethod 1: Thionyl ChlorideMethod 2: HCl/ZnCl₂Reference
Starting Material 5-methyl-1-hexanol5-methyl-1-hexanol
Reagents Thionyl chloride (SOCl₂), Pyridine (B92270) (optional)Concentrated HCl, Zinc chloride (ZnCl₂)
Reaction Type Nucleophilic Substitution (Sₙ2)Nucleophilic Substitution (Sₙ1/Sₙ2)
Typical Yield 85-95%60-80%[1]
Purity (after purification) >98% (by GC)>97% (by GC)
Boiling Point of Product 152.4 °C at 760 mmHg152.4 °C at 760 mmHg[2]

Experimental Protocols

Method 1: Synthesis of this compound using Thionyl Chloride

This method is often preferred due to the clean reaction, as the byproducts are gaseous (SO₂ and HCl). The use of pyridine is optional but can help to neutralize the HCl formed.

Materials:

  • 5-methyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, anhydrous)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (containing NaOH solution)

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. The outlet of the condenser should be connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Reagent Addition: Place 5-methyl-1-hexanol (1.0 eq) in the flask. If using a solvent, add anhydrous diethyl ether. Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred solution of the alcohol. If using pyridine (1.2 eq), it can be added to the alcohol before the addition of thionyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 1-2 hours, or until the evolution of gas ceases. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a separatory funnel containing ice-cold water to quench the reaction.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 152 °C.

Method 2: Synthesis of this compound using Concentrated HCl and ZnCl₂ (Lucas Reagent)

This classic method is effective for converting primary alcohols to alkyl chlorides, with the assistance of a Lewis acid catalyst.

Materials:

  • 5-methyl-1-hexanol

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous zinc chloride (ZnCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reagent Preparation: In a round-bottom flask, prepare the Lucas reagent by dissolving anhydrous zinc chloride (1.5 eq) in concentrated hydrochloric acid (3.0 eq).

  • Reaction: Add 5-methyl-1-hexanol (1.0 eq) to the Lucas reagent.

  • Heat the mixture under reflux for 2-4 hours. The reaction mixture will become cloudy as the alkyl chloride forms.

  • Work-up: After cooling, transfer the mixture to a separatory funnel. The organic layer (top layer) should be separated.

  • Wash the organic layer with cold water, then carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation, collecting the fraction at the boiling point of this compound (~152 °C).

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start: 5-methyl-1-hexanol reagents Add Chlorinating Agent (SOCl₂ or HCl/ZnCl₂) start->reagents reaction Reaction under Reflux reagents->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry with MgSO₄ wash->dry concentrate Solvent Removal dry->concentrate distill Fractional Distillation concentrate->distill product This compound distill->product analysis Characterization (GC-MS, NMR) product->analysis

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Thionyl chloride and concentrated hydrochloric acid are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reactions are exothermic and produce corrosive gases (HCl and SO₂). Ensure proper gas trapping.

  • Handle all organic solvents with care as they are flammable.

References

Application Notes and Protocols: 1-Chloro-5-methylhexane in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Chloro-5-methylhexane, also known as isoheptyl chloride, is an alkyl halide with the chemical formula C₇H₁₅Cl. While its applications in material science are not extensively documented, its chemical structure presents opportunities for its use as a precursor in the synthesis of novel materials. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, making it a candidate for introducing the isoheptyl moiety into various molecular architectures. This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of ionic liquids and in polymer surface modification, two promising areas of application.

Application Note 1: Synthesis of a Novel Ionic Liquid

Application: Synthesis of 1-isoheptyl-3-methylimidazolium chloride, a novel ionic liquid.

Background: Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. The properties of an ionic liquid can be tailored by modifying the structure of its cation and anion. The introduction of a branched alkyl chain like isoheptyl to the imidazolium (B1220033) cation can influence the resulting IL's viscosity, density, and miscibility with organic solvents.

Experimental Protocol: Synthesis of 1-isoheptyl-3-methylimidazolium chloride

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen inlet

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

  • Charging of Reactants: The flask is charged with 1-methylimidazole (0.1 mol, 8.21 g) and 100 mL of anhydrous toluene. The mixture is stirred until a homogeneous solution is formed.

  • Addition of Alkyl Halide: this compound (0.11 mol, 14.8 g) is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approximately 110°C) under a nitrogen atmosphere and maintained at this temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After cooling to room temperature, the toluene is decanted. The resulting viscous liquid is washed three times with 50 mL portions of anhydrous ethyl acetate to remove any unreacted starting materials.

  • Drying: The product is dried under vacuum at 70°C for 12 hours to remove any residual solvent, yielding 1-isoheptyl-3-methylimidazolium chloride as a viscous, pale yellow liquid.

Characterization:

The structure and purity of the synthesized ionic liquid can be confirmed using the following techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight of the cation.

Data Presentation:

Table 1: Hypothetical Physicochemical Properties of 1-isoheptyl-3-methylimidazolium chloride.

PropertyValue
Appearance Viscous, pale yellow liquid
Molecular Weight 216.78 g/mol
Yield 92%
Density (at 25°C) 1.02 g/cm³
Viscosity (at 25°C) 350 cP
Decomposition Temp. > 250°C

Diagram:

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product 1_chloro_5_methylhexane This compound mix_reflux Mix and Reflux in Toluene (48h, 110°C) 1_chloro_5_methylhexane->mix_reflux 1_methylimidazole 1-Methylimidazole 1_methylimidazole->mix_reflux wash_dry Wash with Ethyl Acetate & Dry mix_reflux->wash_dry ionic_liquid 1-isoheptyl-3-methylimidazolium chloride wash_dry->ionic_liquid

Caption: Synthesis workflow for 1-isoheptyl-3-methylimidazolium chloride.

Application Note 2: Polymer Surface Modification

Application: Surface grafting of isoheptyl chains onto a polymer substrate to modify its surface properties.

Background: The surface properties of a polymer, such as hydrophobicity, adhesion, and biocompatibility, can be altered by grafting functional groups onto its surface. The "grafting to" method involves the attachment of pre-formed polymer chains or molecules onto a reactive polymer backbone. In this hypothetical application, a polymer with surface hydroxyl groups is first functionalized to introduce a leaving group, which is then substituted by a thiol-terminated isoheptyl chain. This modification is expected to increase the hydrophobicity of the polymer surface.

Experimental Protocol: Surface Grafting of Isoheptyl Chains

Materials:

  • Polymer substrate with surface hydroxyl groups (e.g., polyvinyl alcohol film)

  • Tosyl chloride

  • Pyridine (anhydrous)

  • 1-Thio-5-methylhexane (can be synthesized from this compound)

  • Sodium hydride

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ethanol

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer

  • Schlenk line or inert gas setup

  • Ultrasonic bath

  • Standard glassware

Procedure:

Part A: Synthesis of 1-Thio-5-methylhexane (not detailed here, but assumed to be prepared from this compound and a sulfur source like sodium hydrosulfide).

Part B: Surface Tosylation of Polymer Film

  • A polyvinyl alcohol film is immersed in a solution of tosyl chloride (1.2 equivalents per hydroxyl group) in anhydrous pyridine.

  • The reaction is stirred at room temperature for 24 hours under a nitrogen atmosphere.

  • The film is then washed sequentially with pyridine, deionized water, and ethanol, and dried under vacuum.

Part C: Grafting of Isoheptyl Thiol

  • In a separate flask, 1-Thio-5-methylhexane (1.5 equivalents to the estimated surface tosyl groups) is dissolved in anhydrous THF.

  • Sodium hydride (1.6 equivalents) is added portion-wise at 0°C to form the thiolate.

  • The tosylated polymer film is immersed in the thiolate solution.

  • The reaction is stirred at 50°C for 48 hours under a nitrogen atmosphere.

  • The film is removed, washed extensively with THF, ethanol, and deionized water in an ultrasonic bath to remove any non-covalently bound species.

  • The modified film is dried under vacuum.

Characterization of Modified Surface:

  • Contact Angle Measurement: To quantify the change in surface hydrophobicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and changes in the elemental composition of the surface.

  • Atomic Force Microscopy (AFM): To analyze the surface topography.

Data Presentation:

Table 2: Hypothetical Surface Properties of Modified Polymer Film.

PropertyUnmodified PVA FilmIsoheptyl-Grafted PVA Film
Water Contact Angle 45°95°
Surface Energy 55 mN/m35 mN/m
XPS Sulfur (S 2p) Signal Not DetectedDetected

Diagram:

G cluster_start Starting Material cluster_modification Modification Steps cluster_final Final Product PVA_film Polymer Film (with -OH groups) tosylation Tosylation (+ Tosyl Chloride) PVA_film->tosylation Step 1 grafting Grafting (+ Isoheptyl Thiolate) tosylation->grafting Step 2 modified_film Hydrophobic Surface-Modified Film grafting->modified_film Step 3

Caption: Workflow for surface modification of a polymer with isoheptyl chains.

Disclaimer: The experimental protocols and data presented in this document are hypothetical and intended for illustrative purposes. They are based on general chemical principles and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

Application Note: Gas Chromatography Methods for the Analysis of 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of 1-Chloro-5-methylhexane, a halogenated alkane, using gas chromatography (GC). Due to the limited availability of a standardized method for this specific compound, this note outlines a generalized yet robust methodology derived from established analytical principles for similar volatile halogenated hydrocarbons. The protocols described herein are intended to serve as a comprehensive starting point for method development and validation in research and quality control environments. This note includes recommended instrumentation, sample preparation procedures, and data analysis workflows.

Introduction

This compound (C₇H₁₅Cl) is a halogenated organic compound with applications in organic synthesis and as a potential intermediate in the manufacturing of various chemicals.[1] Its volatility and chemical properties make gas chromatography an ideal analytical technique for its separation, identification, and quantification. Accurate and reliable analytical methods are crucial for monitoring its purity, detecting it in various matrices, and ensuring quality control in production processes. This application note details two primary GC-based methods: one utilizing a Flame Ionization Detector (FID) for general quantification and another employing a Mass Spectrometer (MS) for definitive identification and sensitive quantification.

Experimental Protocols

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound where high specificity is not required.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as n-hexane or methanol (B129727) at a concentration of 1000 µg/mL.[2] Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Extraction (from a solid matrix): For solid samples, a solvent extraction can be employed. Weigh approximately 1 gram of the homogenized sample into a glass vial. Add a suitable extraction solvent (e.g., n-hexane), vortex thoroughly, and sonicate for 15-20 minutes. Allow the solid particles to settle and carefully transfer the supernatant to a clean vial for GC analysis.

  • Liquid Samples: For liquid samples, a direct dilution with a suitable solvent to bring the concentration within the calibration range is typically sufficient.[2]

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8860 GC system or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1 (can be optimized based on concentration)
Carrier Gas Helium or Nitrogen, 99.999% purity
Flow Rate 1.0 mL/min (Constant Flow Mode)
Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[4]
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides higher selectivity and sensitivity, making it ideal for trace-level analysis and unambiguous identification.

1. Sample Preparation:

Sample preparation protocols are similar to those for GC-FID. However, due to the higher sensitivity of MS detection, further dilution of the samples may be necessary.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1 (can be adjusted based on sensitivity requirements)
Carrier Gas Helium, 99.999% purity
Flow Rate 1.2 mL/min (Constant Flow Mode)
Column Agilent HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4][5]
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 5 min
Transfer Line Temp. 280 °C
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Acquisition Mode Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)
Solvent Delay 3 minutes

Data Presentation and Analysis

Quantitative data should be summarized for clarity and easy comparison. The following table provides an example of expected performance characteristics. Note: These are representative values for a generalized method and should be determined experimentally during method validation.

ParameterGC-FIDGC-MS (Scan)GC-MS (SIM)
Expected Retention Time Approx. 8-10 minApprox. 8-10 minApprox. 8-10 min
Linearity (r²) > 0.995> 0.995> 0.999
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mL~0.03 µg/mL
Repeatability (%RSD) < 5%< 10%< 5%

Compound Identification:

  • GC-FID: Identification is based on the retention time matching that of a known standard.

  • GC-MS: Identification is confirmed by matching both the retention time and the mass spectrum of the analyte with a reference spectrum, such as the one available from the NIST database.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Extraction Sample Extraction/ Dilution Sample_Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

Logical Relationship for Method Selection

The choice between GC-FID and GC-MS depends on the analytical requirements.

Method_Selection node_result node_result Need_ID Need Unambiguous Identification? Trace_Analysis Trace Level Analysis? Need_ID->Trace_Analysis No GC_MS Use GC-MS Need_ID->GC_MS Yes GC_FID Use GC-FID Trace_Analysis->GC_FID No Trace_Analysis->GC_MS Yes

References

Application Note: Mass Spectrometry of 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the analysis of 1-chloro-5-methylhexane using electron ionization mass spectrometry (EI-MS). A comprehensive protocol for sample preparation and analysis via gas chromatography-mass spectrometry (GC-MS) is provided. The resulting mass spectrum, characterized by distinct fragmentation patterns, is presented and interpreted. This note serves as a practical guide for the identification and characterization of halogenated alkanes in various research and development settings.

Introduction

This compound (C7H15Cl) is a halogenated alkane with a molecular weight of approximately 134.65 g/mol .[1][2] The analysis of such compounds is crucial in diverse fields, including environmental monitoring, chemical synthesis, and pharmaceutical development. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful analytical technique for the identification and structural elucidation of volatile and semi-volatile organic compounds like this compound. Electron ionization (EI) is a widely used "hard" ionization technique that induces characteristic fragmentation of molecules, providing a unique mass spectral fingerprint for compound identification. This application note outlines the EI-MS analysis of this compound, presenting its mass spectrum and discussing the underlying fragmentation pathways.

Experimental Protocols

A detailed methodology for the analysis of this compound by GC-MS is provided below. This protocol is based on established methods for the analysis of volatile halogenated hydrocarbons.

1. Sample Preparation:

A stock solution of this compound (1000 µg/mL) is prepared in methanol. A working standard of 10 µg/mL is prepared by diluting the stock solution in methanol. For analysis of environmental water samples, a static headspace extraction method can be employed. This involves placing a 10 mL water sample in a 20 mL vial with 2 g of sodium chloride, sealing the vial, and incubating at 60°C for 30 minutes before injecting the headspace gas into the GC-MS.

2. Gas Chromatography (GC) Conditions:

  • Injection Port: Split/splitless injector, operated in splitless mode for 1 minute.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile organic compounds.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 35-200

  • Scan Rate: 1 scan/second

Below is a graphical representation of the experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis stock_solution Stock Solution (1000 µg/mL in Methanol) working_standard Working Standard (10 µg/mL in Methanol) stock_solution->working_standard Dilution gc_injection GC Injection working_standard->gc_injection headspace_sample Headspace Sample (Water Sample + NaCl) headspace_sample->gc_injection gc_separation GC Separation (DB-5ms column) gc_injection->gc_separation ms_ionization EI Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection (m/z 35-200) ms_ionization->ms_detection mass_spectrum Mass Spectrum Acquisition ms_detection->mass_spectrum library_search Library Search (NIST) mass_spectrum->library_search interpretation Fragmentation Analysis mass_spectrum->interpretation

Figure 1. Experimental workflow for the GC-MS analysis of this compound.

Results and Discussion

The electron ionization mass spectrum of this compound is presented in Table 1. The data was obtained from the NIST Mass Spectrometry Data Center.[1]

Table 1: Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C3H5]+
4385[C3H7]+
5595[C4H7]+
5660[C4H8]+
5770[C4H9]+
7045[C5H10]+
8415[C6H12]+
915[C7H7]+ (rearrangement)
9820[M - HCl]+•
9930[C5H10Cl]+
1345[M]+• (35Cl)
1361.6[M]+• (37Cl)

The mass spectrum of this compound exhibits a weak molecular ion peak ([M]+•) at m/z 134, corresponding to the molecule containing the 35Cl isotope. A smaller peak at m/z 136, with an intensity of approximately one-third of the m/z 134 peak, represents the molecular ion with the 37Cl isotope, which is characteristic of monochlorinated compounds.

The fragmentation pattern is dominated by the loss of neutral fragments and the formation of stable carbocations. The base peak at m/z 41 is attributed to the allyl cation ([C3H5]+), a highly stable carbocation. Other prominent peaks in the lower mass range, such as m/z 43 ([C3H7]+), m/z 55 ([C4H7]+), m/z 56 ([C4H8]+), and m/z 57 ([C4H9]+), are characteristic fragments of the hexane (B92381) backbone.

A significant peak is observed at m/z 98, which corresponds to the loss of a molecule of hydrogen chloride (HCl) from the molecular ion. Another important fragment is seen at m/z 99, resulting from the cleavage of the C-C bond between the second and third carbon atoms, leading to the formation of the [C5H10Cl]+ ion.

The proposed fragmentation pathway of this compound is illustrated in the following diagram:

fragmentation_pathway cluster_frags M [C7H15Cl]+• m/z 134 F98 [C7H14]+• m/z 98 M->F98 - HCl F99 [C5H10Cl]+ m/z 99 M->F99 - C2H5• F57 [C4H9]+ m/z 57 F99->F57 - C2H3Cl F43 [C3H7]+ m/z 43 F99->F43 - C2H2Cl• F41 [C3H5]+ m/z 41 F57->F41 - CH4 F55 [C4H7]+ m/z 55 F57->F55 - H2 F43->F41 - H2

Figure 2. Proposed fragmentation pathway of this compound.

Conclusion

This application note provides a detailed protocol and data for the mass spectrometric analysis of this compound. The electron ionization mass spectrum shows characteristic fragmentation patterns, including the isotopic signature of chlorine, loss of HCl, and cleavage of the alkyl chain. The presented data and methodologies can be readily applied by researchers for the identification and characterization of this and similar halogenated compounds in various analytical applications.

References

Application Notes and Protocols: Intramolecular Cyclization of 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular cyclization reactions are fundamental transformations in organic synthesis, enabling the construction of cyclic structures that form the core of many pharmaceutical agents and natural products. This document provides detailed application notes and protocols for the Lewis acid-catalyzed intramolecular cyclization of 1-chloro-5-methylhexane. This reaction proceeds via a carbocation intermediate, which can undergo rearrangement, leading to the formation of substituted cyclopentane (B165970) and cyclohexane (B81311) derivatives. Understanding and controlling the reaction conditions are crucial for selectively obtaining the desired cyclic products, which can serve as valuable building blocks in medicinal chemistry and drug development.

Reaction Mechanism and Product Landscape

The intramolecular cyclization of this compound is initiated by the abstraction of the chloride ion by a Lewis acid, forming a primary carbocation. This unstable intermediate rapidly rearranges via a 1,2-hydride shift to a more stable secondary carbocation, followed by another 1,2-hydride shift to an even more stable tertiary carbocation. These carbocations can then undergo intramolecular electrophilic attack to form five- and six-membered rings.

The primary products observed are cis- and trans-1,2-dimethylcyclopentane, resulting from the cyclization of the tertiary carbocation. Methylcyclohexane is also formed as a minor product from the cyclization of the secondary carbocation. The ratio of these products is highly dependent on the reaction conditions, including the choice of Lewis acid and the temperature.

Quantitative Data Summary

The product distribution of the intramolecular cyclization of this compound is sensitive to the choice of Lewis acid and the reaction temperature. The following table summarizes typical product distributions and overall yields obtained under various conditions.

Entry Lewis Acid Temperature (°C) 1,2-Dimethylcyclopentane (%) Methylcyclohexane (%) Other Products (%) Total Yield (%)
1AlCl₃075151085
2AlCl₃2565251080
3FeCl₃060301070
4FeCl₃2550401065
5BF₃·OEt₂040501055

Note: The data presented in this table are representative and may vary depending on the specific experimental setup, purity of reagents, and reaction scale.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Intramolecular Cyclization

This protocol describes a general method for the cyclization of this compound using aluminum chloride as the Lewis acid catalyst.

Materials:

  • This compound (98% purity)

  • Anhydrous aluminum chloride (AlCl₃, 99.9%)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diatomaceous earth (Celite®)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and nitrogen inlet

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents). The flask is placed under a positive pressure of dry nitrogen.

  • Solvent Addition: Anhydrous dichloromethane (100 mL) is added to the flask via a cannula. The suspension is cooled to 0 °C using an ice bath.

  • Substrate Addition: this compound (1.0 equivalent) is dissolved in anhydrous dichloromethane (20 mL) and transferred to an addition funnel. The solution is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 2 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of ice-cold water (50 mL) while maintaining vigorous stirring.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product is purified by fractional distillation to separate the isomeric products. The purified products are characterized by GC-MS and NMR spectroscopy.

Analytical Data for Major Products

Product GC-MS (m/z) ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
cis-1,2-Dimethylcyclopentane98 (M+), 83, 69, 55, 410.88 (d, 6H), 1.25-1.40 (m, 4H), 1.55-1.70 (m, 4H)43.1, 34.5, 23.8, 15.2
trans-1,2-Dimethylcyclopentane98 (M+), 83, 69, 55, 410.90 (d, 6H), 1.15-1.30 (m, 4H), 1.60-1.75 (m, 4H)45.2, 35.1, 24.1, 16.5
Methylcyclohexane98 (M+), 83, 69, 55, 410.86 (d, 3H), 0.90-1.00 (m, 2H), 1.15-1.30 (m, 4H), 1.60-1.75 (m, 5H)33.2, 35.8, 26.7, 26.2, 22.8

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental protocol for the intramolecular cyclization of this compound.

Applications in Drug Development

Substituted cycloalkanes, such as dimethylcyclopentane and methylcyclohexane, are important scaffolds in medicinal chemistry. Their rigid conformations can be exploited to control the spatial orientation of functional groups, which is critical for optimizing ligand-receptor interactions. These cyclic cores can be further functionalized to introduce pharmacophoric features, making them valuable starting materials for the synthesis of novel therapeutic agents. The protocols described herein provide a reliable method for accessing these important building blocks.

Safety Precautions

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is a corrosive solid that reacts violently with water. It should be handled with care in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • The quenching of the reaction with water is highly exothermic and should be performed slowly and with adequate cooling.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-chloro-5-methylhexane, a valuable intermediate in organic synthesis.[1] This guide focuses on the common and efficient conversion of 5-methyl-1-hexanol (B128172) to this compound using thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the reaction of 5-methyl-1-hexanol with thionyl chloride (SOCl₂). This method is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[2]

Q2: What are the typical reaction conditions for the chlorination of a primary alcohol like 5-methyl-1-hexanol using thionyl chloride?

The reaction is typically carried out by adding thionyl chloride to the alcohol, often in the presence of a solvent like dichloromethane (B109758) (DCM) or neat (without solvent).[3] The reaction mixture is then often heated to reflux to ensure the reaction goes to completion.[4] The addition of the alcohol to thionyl chloride is exothermic and should be done carefully.[4]

Q3: Why is pyridine (B92270) sometimes used in reactions with thionyl chloride?

Pyridine, a weak base, is often added to the reaction mixture to neutralize the HCl gas produced during the reaction.[5] This can be particularly important if other acid-sensitive functional groups are present in the molecule. The use of pyridine can also influence the reaction mechanism.

Q4: What are the main safety precautions to consider when working with thionyl chloride?

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Increase Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) can confirm the consumption of the starting material. - Increase Reaction Temperature: Gently refluxing the reaction mixture can help drive the reaction to completion.[4]
Loss of Product During Workup - Inadequate Extraction: Ensure efficient extraction of the product from the aqueous layer by using a suitable organic solvent (e.g., dichloromethane, diethyl ether) and performing multiple extractions. - Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a small amount of brine (saturated NaCl solution). - Premature Evaporation: this compound is a relatively volatile liquid (boiling point ~150-152 °C).[1] Avoid excessive heating during solvent removal on a rotary evaporator.
Side Reactions - Formation of Di(5-methylhexyl) sulfite: This can occur if the stoichiometry of thionyl chloride is insufficient. Ensure at least a stoichiometric amount of SOCl₂ is used. - Elimination Reactions: Although less common for primary alcohols, elimination to form an alkene can occur at high temperatures. If this is suspected, consider running the reaction at a lower temperature for a longer period.
Purity of Reagents - Wet Alcohol or Solvent: The presence of water will consume thionyl chloride and reduce the yield. Ensure that the 5-methyl-1-hexanol and any solvents used are anhydrous. - Decomposed Thionyl Chloride: Use a fresh bottle of thionyl chloride or distill it before use if it is old or has been exposed to air.
Product Purity Issues

Problem: The isolated this compound is impure, as indicated by analytical techniques (e.g., NMR, GC-MS).

Possible Cause Troubleshooting Suggestion
Residual Starting Material - Incomplete Reaction: See "Low Yield" section. - Inefficient Purification: The boiling points of 5-methyl-1-hexanol (~168 °C) and this compound (~151 °C) are relatively close. Careful fractional distillation is necessary for effective separation.
Presence of Side Products - Washing Steps: Wash the crude product with a dilute sodium bicarbonate or sodium carbonate solution to remove any acidic impurities, followed by washing with water and then brine.[4] - Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before distillation.
Solvent Contamination - Complete Solvent Removal: Ensure all extraction and washing solvents are removed under reduced pressure before final purification.

Experimental Protocols

Synthesis of this compound from 5-methyl-1-hexanol using Thionyl Chloride

This protocol is adapted from a general procedure for the chlorination of primary alcohols.

Materials:

  • 5-methyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 5-methyl-1-hexanol dissolved in anhydrous dichloromethane.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The addition is exothermic, so maintain a slow addition rate to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing cold water.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation.

Visualizations

Reaction Pathway

reaction_pathway Reaction Pathway for this compound Synthesis 5-methyl-1-hexanol 5-methyl-1-hexanol Intermediate_Alkyl_Chlorosulfite Intermediate_Alkyl_Chlorosulfite 5-methyl-1-hexanol->Intermediate_Alkyl_Chlorosulfite + SOCl2 SOCl2 SOCl2 This compound This compound Intermediate_Alkyl_Chlorosulfite->this compound SN2 attack by Cl- SO2_HCl SO2 + HCl (gaseous byproducts) Intermediate_Alkyl_Chlorosulfite->SO2_HCl

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_reaction Reaction cluster_workup Workup and Purification Start Mix 5-methyl-1-hexanol and solvent Add_SOCl2 Slowly add SOCl2 at low temperature Start->Add_SOCl2 Reflux Reflux for 1-2 hours Add_SOCl2->Reflux Quench Quench with water Reflux->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with NaHCO3, water, and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Remove solvent Dry->Concentrate Distill Fractional Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Logic for Low Yield Low_Yield Low Yield? Check_Reaction_Completion Check reaction completion (TLC/GC) Low_Yield->Check_Reaction_Completion Incomplete Incomplete? Check_Reaction_Completion->Incomplete Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Yes Review_Workup Review workup procedure Incomplete->Review_Workup No Loss_During_Workup Potential loss during extraction/distillation? Review_Workup->Loss_During_Workup Optimize_Workup Optimize extraction and distillation conditions Loss_During_Workup->Optimize_Workup Yes Check_Reagents Check reagent purity (anhydrous conditions) Loss_During_Workup->Check_Reagents No

Caption: A logical guide to troubleshooting low product yield.

References

Technical Support Center: Grignard Reagent Formation from 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from 1-chloro-5-methylhexane (5-methylhexylmagnesium chloride).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary causes are often related to the purity of reagents and the activation of the magnesium surface.

  • Moisture: Grignard reagents are highly sensitive to moisture and will not form in the presence of water.[1][2] Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Solvent Purity: The ether solvent (diethyl ether or THF) must be anhydrous.[3][4][5] Using a freshly opened bottle of anhydrous solvent or distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone) is recommended.

  • Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[2][6]

    • Activation Methods:

      • Mechanical: Gently crushing a few turnings of magnesium with a glass rod can expose a fresh surface.[2]

      • Chemical: Adding a small crystal of iodine is a common method.[2] The disappearance of the brown iodine color indicates the activation of the magnesium. A few drops of 1,2-dibromoethane (B42909) can also be used as an activator.[2]

  • Purity of this compound: The alkyl chloride should be pure and dry. If necessary, pass it through a short column of activated alumina (B75360) to remove trace amounts of water or acidic impurities.[2]

Q2: I'm observing a low yield of my Grignard reagent and the formation of a significant amount of a high-boiling point byproduct. What is happening?

A2: This is a classic sign of the Wurtz coupling side reaction, where the newly formed Grignard reagent reacts with the unreacted this compound to form a dimer (6,11-dimethyldodecane).[1][7][8]

Factors that promote Wurtz Coupling:

  • High Local Concentration of Alkyl Halide: Adding the this compound too quickly can lead to localized high concentrations, favoring the Wurtz reaction.[7]

  • Elevated Temperature: The Grignard formation is exothermic. If the temperature is not controlled, it can accelerate the rate of the Wurtz coupling.[1][7]

  • Solvent Choice: While THF is often used for less reactive chlorides, it can sometimes promote Wurtz coupling more than diethyl ether for certain substrates.[7][9]

Solutions to Minimize Wurtz Coupling:

  • Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[5][7]

  • Temperature Control: Use an ice bath to maintain a steady reaction temperature and prevent overheating.[7]

  • Solvent Consideration: Diethyl ether is generally a good starting solvent. If issues persist, consider a less polar ether or a mixture of solvents.[7][9]

Q3: My reaction mixture turned dark and cloudy after a prolonged reaction time. Is this normal?

A3: A gray, cloudy appearance is typical for a Grignard reagent suspension.[7] However, a very dark or black mixture, especially after extended heating, could indicate decomposition or the formation of side products. Prolonged refluxing is not always necessary and can sometimes lead to lower yields.[10] It's often sufficient to stir the reaction for a period after the addition is complete and the exotherm has subsided.

Data Presentation: Impact of Reaction Parameters on Wurtz Coupling

The following table summarizes the expected qualitative effects of key reaction parameters on the formation of 5-methylhexylmagnesium chloride and the undesired Wurtz coupling product, based on general principles of Grignard reactions.

ParameterConditionExpected Yield of Grignard ReagentExpected Yield of Wurtz ProductRationale
Addition Rate of Alkyl Halide Slow (Dropwise)HighLowMaintains a low concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.[7][8]
Fast (Bulk Addition)LowHighHigh local concentration of the alkyl halide promotes the Wurtz coupling side reaction.[7]
Reaction Temperature Low (e.g., 0-10 °C)HighLowReduces the rate of the bimolecular Wurtz coupling reaction.[7][8]
High (Uncontrolled Reflux)LowHighThe exothermic nature of the reaction can lead to hotspots, accelerating side reactions.[1][7]
Solvent Diethyl Ether (Et₂O)Good to ExcellentGenerally LowA standard solvent that often provides a good balance of reactivity and minimal side reactions.[7]
Tetrahydrofuran (B95107) (THF)Good to ExcellentPotentially HigherTHF's higher solvating power can be beneficial for less reactive chlorides but may increase the rate of Wurtz coupling for some substrates.[7][9][11]

Experimental Protocol: Formation of 5-Methylhexylmagnesium Chloride

This protocol is designed to maximize the yield of the Grignard reagent while minimizing side reactions.

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine (1-2 small crystals)

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas inlet and outlet (bubbler)

  • Heating mantle or oil bath

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware while still warm under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, reflux condenser, and dropping funnel.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the iodine sublimes and the brown color disappears, indicating the activation of the magnesium surface.[2] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion (approx. 10%) of the this compound, dissolved in anhydrous ether, to the activated magnesium. The reaction should initiate, evidenced by gentle bubbling and the appearance of a gray, cloudy suspension.[7] If the reaction does not start, gentle warming with a heat gun may be necessary. Be prepared to cool the flask immediately once the reaction begins.

  • Slow Addition: Once initiation is confirmed, dilute the remaining this compound with additional anhydrous ether in the dropping funnel. Add this solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle, controlled reflux. Use an ice bath as needed to manage the exotherm and maintain a steady temperature.[7]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown suspension is the Grignard reagent and is ready for use in subsequent steps.

Visualizations

Reaction Pathways

Grignard_Formation cluster_main Main Reaction cluster_side Wurtz Coupling Side Reaction RCl This compound Grignard 5-Methylhexylmagnesium chloride (RMgCl) RCl->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Ether Solvent->Grignard RMgCl_side RMgCl Wurtz Wurtz Coupling Product (R-R) RMgCl_side->Wurtz RCl_side R-Cl RCl_side->Wurtz + MgCl2 MgCl₂ Wurtz->MgCl2 + Troubleshooting_Workflow Start Grignard Reaction Fails to Initiate Check_Moisture Are all reagents and glassware perfectly dry? Start->Check_Moisture Check_Mg_Activation Is the Mg surface activated? Check_Moisture->Check_Mg_Activation Yes Dry_Apparatus Flame-dry glassware. Use anhydrous solvent. Check_Moisture->Dry_Apparatus No Check_Purity Is the alkyl chloride pure? Check_Mg_Activation->Check_Purity Yes Activate_Mg Activate Mg with I₂ or 1,2-dibromoethane. Check_Mg_Activation->Activate_Mg No Purify_Halide Purify alkyl chloride (e.g., via alumina column). Check_Purity->Purify_Halide No Success Reaction Initiates Check_Purity->Success Yes Dry_Apparatus->Check_Moisture Activate_Mg->Check_Mg_Activation Purify_Halide->Check_Purity

References

Technical Support Center: Purification of Crude 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Chloro-5-methylhexane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed.

  • From Free-Radical Halogenation of 5-methylhexane:

    • Unreacted 5-methylhexane.

    • Other constitutional isomers of monochlorinated hexanes (e.g., 2-chloro-5-methylhexane, 3-chloro-5-methylhexane).

    • Dichlorinated and polychlorinated byproducts.

    • Acidic impurities such as residual chlorine or HCl.

  • From 5-methylhexan-1-ol (via SN2 reaction):

    • Unreacted 5-methylhexan-1-ol.

    • Byproducts from elimination reactions (e.g., 5-methyl-1-hexene).

    • Residual acid catalyst or reagents (e.g., HCl, SOCl₂, PCl₃).

Q2: What is the boiling point of this compound and how does it influence purification?

A2: The reported boiling point of this compound is in the range of 150.0 to 152.4°C at atmospheric pressure.[1] This relatively high boiling point makes fractional distillation an effective method for separating it from lower-boiling impurities like unreacted starting materials or isomeric byproducts which may have slightly different boiling points.

Q3: Which purification technique is most suitable for obtaining high-purity this compound?

A3: A multi-step approach is typically the most effective for achieving high purity. This usually involves:

  • Aqueous Workup (Washing): To remove water-soluble impurities, such as acids and salts.

  • Drying: To remove residual water from the organic phase.

  • Fractional Distillation: To separate the desired product from components with different boiling points.

  • Column Chromatography (Optional): For separating isomers or closely related impurities that are difficult to remove by distillation.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Gas Chromatography (GC) is the most common and effective technique for monitoring the purity of volatile compounds like this compound. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis can further help in identifying the structure of any impurities present. Thin Layer Chromatography (TLC) can also be used as a quick, qualitative check, especially if the impurities have different polarities.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating rate is too high.Heat the flask gradually and evenly using a heating mantle with a stirrer.
Product Loss Leaks in the distillation apparatus.Ensure all joints are properly sealed. Use appropriate joint grease if necessary.
Hold-up in the distillation column.For small-scale distillations, minimize the column packing to reduce the surface area where the product can be retained.
Aqueous Workup (Washing)
Issue Possible Cause(s) Solution(s)
Formation of a Stable Emulsion Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking.
Presence of surfactants or fine particulates.Add a small amount of a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling can also aid in separation. In persistent cases, filtering the entire mixture through a pad of celite may be necessary.
Incomplete Removal of Acidic Impurities Insufficient amount of basic wash solution.Use a saturated solution of sodium bicarbonate. After washing, test the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat the wash if necessary.
Product is Cloudy After Washing Residual water suspended in the organic layer.After the final wash, allow the layers to separate completely. A subsequent wash with brine can help to remove bulk water before using a drying agent.

Data Presentation

The following table summarizes the key physical properties of this compound, which are critical for its purification.

PropertyValue
Molecular Formula C₇H₁₅Cl
Molecular Weight 134.65 g/mol
Boiling Point 150.0 - 152.4 °C
Density ~0.87 g/cm³

Experimental Protocols

Protocol 1: General Purification Workflow

This protocol outlines a general procedure for the purification of crude this compound.

  • Aqueous Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of deionized water and gently invert the funnel 5-10 times, venting frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Add an equal volume of saturated sodium bicarbonate solution to the organic layer and gently mix as described above.

    • Drain the aqueous layer and test its pH to ensure it is neutral or basic. Repeat the bicarbonate wash if necessary.

    • Wash the organic layer with an equal volume of brine.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) in small portions until the drying agent no longer clumps together.

    • Gently swirl the flask and let it stand for 10-15 minutes.

    • Filter the dried solution to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux).

    • Add the dried and filtered crude product to the distillation flask along with boiling chips or a stir bar.

    • Heat the flask gently and collect the fractions. The fraction distilling at the boiling point of this compound (150-152°C) should be collected as the pure product.

Protocol 2: Column Chromatography (for Isomer Separation)

This is a general guideline for separating this compound from isomers if distillation is insufficient.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent like hexane (B92381) or petroleum ether. The polarity can be gradually increased by adding small amounts of a slightly more polar solvent like dichloromethane (B109758) or diethyl ether if necessary. The optimal eluent system should be determined by preliminary TLC analysis.

  • Procedure:

    • Pack the chromatography column with a slurry of silica gel in the chosen eluent.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the collected fractions using TLC or GC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Crude this compound crude Crude this compound wash Aqueous Workup (Water & NaHCO₃ washes) crude->wash dry Drying (e.g., Na₂SO₄) wash->dry distill Fractional Distillation dry->distill chromatography Column Chromatography (Optional, for high purity) distill->chromatography pure Pure this compound distill->pure Sufficient Purity chromatography->pure

Caption: A flowchart illustrating the general purification workflow for crude this compound.

Troubleshooting_Emulsion Troubleshooting Emulsion Formation During Aqueous Wash start Emulsion Formed gentle_mix Allow to stand without agitation. Gentle swirling. start->gentle_mix add_brine Add Saturated NaCl (Brine) gentle_mix->add_brine If persists resolved Emulsion Resolved gentle_mix->resolved Success centrifuge Centrifugation add_brine->centrifuge If persists add_brine->resolved Success filter Filter through Celite centrifuge->filter If persists centrifuge->resolved Success filter->resolved Success

Caption: A decision tree for troubleshooting emulsion formation during the aqueous workup of this compound.

References

Technical Support Center: Stabilizing 1-Chloro-5-methylhexane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-chloro-5-methylhexane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and handling.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (e.g., yellowing) of this compound Photodegradation: Exposure to light, especially UV light, can initiate radical chain reactions, leading to the formation of colored impurities.Store the compound in an amber glass bottle or a container that is opaque to UV light. For highly sensitive applications, consider storage in a light-proof secondary container.
Reaction with container material: Trace impurities or reactive sites on the surface of the storage container may react with the compound over time.Ensure the use of high-quality, inert container materials such as borosilicate glass (Pyrex®) or fluorinated polyethylene.
Formation of a precipitate Hydrolysis: Reaction with trace amounts of water can lead to the formation of 5-methyl-1-hexanol (B128172) and hydrochloric acid. The alcohol may have lower solubility under certain conditions.Store the compound under a dry, inert atmosphere (e.g., nitrogen or argon). Use of desiccants in the storage cabinet is also recommended. Ensure all handling is performed in a dry environment.
Polymerization/Oligomerization: Although less common for simple alkyl halides, trace impurities or contaminants could potentially catalyze polymerization reactions.Filter the material through a short plug of neutral alumina (B75360) before long-term storage to remove potential initiators.
Change in pH of aqueous extractions (acidic) Hydrolysis: The formation of hydrochloric acid (HCl) as a byproduct of hydrolysis will lower the pH.[1][2][3]Follow the solutions for preventing hydrolysis mentioned above. If the material is to be used in a pH-sensitive reaction, consider passing it through a small column of a suitable basic scavenger (e.g., basic alumina) immediately before use.
Inconsistent analytical results (e.g., new peaks in GC-MS) Degradation: The appearance of new peaks likely indicates the formation of degradation products such as 5-methyl-1-hexanol, and potentially elimination products like 5-methyl-1-hexene.Analyze the material using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities. If degradation is confirmed, repurify the compound by distillation before use. Review storage conditions to prevent further degradation.
Loss of potency or unexpected reaction outcomes Decomposition: The active concentration of this compound has decreased due to degradation.Re-assay the material to determine its purity before use. If the purity is below the required specification, repurification is necessary. Implement stricter storage protocols for future batches.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. The container should be a tightly sealed amber glass bottle to protect it from light and moisture. To minimize the risk of hydrolysis and oxidation, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are photodegradation and hydrolysis.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the homolytic cleavage of the carbon-chlorine bond, generating radical intermediates.[4][5] These radicals can then participate in a variety of reactions, leading to the formation of impurities.

  • Hydrolysis: As a primary alkyl chloride, this compound can undergo slow nucleophilic substitution with water to produce 5-methyl-1-hexanol and hydrochloric acid.[1][2][3] The rate of this reaction is accelerated by increased temperature and the presence of moisture.

Q3: Are there any chemical stabilizers that can be added to this compound for long-term storage?

A3: Yes, certain stabilizers can be added to enhance the long-term stability of halogenated hydrocarbons. For chlorinated alkanes, small amounts (0.05 - 0.2% w/w) of stabilizers can be effective. Potential stabilizers include:

  • Orthoesters: Compounds like trimethyl orthoformate can act as acid scavengers, neutralizing any HCl formed during hydrolysis and preventing it from catalyzing further degradation.

  • Epoxides: Simple epoxides can also scavenge acids.

  • Hindered Phenols: Antioxidants such as butylated hydroxytoluene (BHT) can inhibit free-radical chain reactions initiated by light or trace metal impurities.

It is crucial to verify that any added stabilizer will not interfere with the intended downstream applications of the this compound.

Q4: How can I test the stability of my stored this compound?

A4: A routine stability testing program is recommended. This can involve:

  • Visual Inspection: Regularly check for any changes in color or the formation of precipitates.

  • Purity Analysis: Use Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) to monitor the purity of the compound and detect the emergence of any degradation products.

  • Acidity Test: For a quick assessment of hydrolysis, a small sample can be shaken with deionized water, and the pH of the aqueous layer can be measured. A decrease in pH over time indicates the formation of HCl.

Q5: Can I perform accelerated stability studies to predict the shelf-life of this compound?

A5: Yes, accelerated stability studies are a valuable tool for predicting long-term stability.[6][7][8] By exposing samples to elevated temperatures (e.g., 40°C, 50°C, and 60°C) and monitoring the rate of degradation, the Arrhenius equation can be used to extrapolate the expected shelf-life at recommended storage conditions (e.g., 4°C). It is important to ensure that the degradation mechanism is the same at elevated temperatures as it is under the recommended storage conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via Gas Chromatography (GC)

Objective: To monitor the purity of this compound and detect the formation of degradation products over time.

Methodology:

  • Sample Preparation:

    • At each time point (e.g., 0, 3, 6, 12 months), carefully extract a 100 µL aliquot of the stored this compound.

    • Dilute the aliquot to 1 mL with a suitable solvent (e.g., dichloromethane (B109758) or hexane) in a GC vial.

  • GC-FID/MS Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 200°C.

      • Hold at 200°C for 5 minutes.

    • Detector Temperature (FID): 280°C.

    • MS Scan Range (if applicable): 35 - 300 m/z.

  • Data Analysis:

    • Integrate the peak areas for this compound and any new peaks that appear over time.

    • Calculate the percentage purity of this compound at each time point.

    • If using GC-MS, identify any significant degradation products by comparing their mass spectra to a library.

Protocol 2: Accelerated Stability Study of this compound

Objective: To predict the long-term stability and estimate the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Distribution:

    • Aliquot 1-2 mL of a single batch of this compound into multiple amber glass vials.

    • Tightly seal the vials, preferably under an inert atmosphere.

  • Storage Conditions:

    • Place sets of vials in temperature-controlled stability chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Store a control set of vials at the recommended storage temperature (e.g., 4°C).

  • Time Points:

    • Pull one vial from each temperature condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • Analyze the sample from each vial at each time point using the GC method described in Protocol 1.

    • Determine the percentage of this compound remaining at each time point for each temperature.

  • Data Evaluation:

    • For each temperature, plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot should be linear. The slope of this line is the degradation rate constant (k).

    • Using the Arrhenius equation (ln(k) = ln(A) - Ea/RT), plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

    • Extrapolate the linear regression to the recommended storage temperature (e.g., 4°C = 277.15 K) to determine the degradation rate constant at that temperature.

    • Use the extrapolated rate constant to calculate the predicted shelf-life (e.g., the time it takes for the purity to drop to 90%).

Visualizations

DegradationPathways A This compound B 5-Methylhexyl Radical + Cl• A->B Photodegradation (UV Light) C 5-Methyl-1-hexanol + HCl A->C Hydrolysis (H2O) D Impurity Formation B->D Radical Reactions

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Obtain this compound Batch B Aliquot into Vials A->B C Seal Under Inert Atmosphere B->C D Control (e.g., 4°C) C->D E Accelerated (e.g., 40°C, 50°C, 60°C) C->E F Pull Samples at Time Points D->F E->F G GC Purity Analysis F->G H Data Evaluation (Arrhenius Plot) G->H I Shelf-Life Prediction H->I

Caption: Workflow for an accelerated stability study.

TroubleshootingFlow Start Instability Observed (e.g., discoloration, new peaks) Q1 Is the compound exposed to light? Start->Q1 A1 Store in amber, light-proof container. Q1->A1 Yes Q2 Is there evidence of moisture ingress? Q1->Q2 No A1->Q2 A2 Store under inert gas; use desiccant. Q2->A2 Yes Q3 Is the container material appropriate? Q2->Q3 No A2->Q3 A3 Use inert glass or fluorinated containers. Q3->A3 No End Repurify if necessary and re-evaluate stability. Q3->End Yes A3->End

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-Chloro-5-methylhexane.

Understanding the Solubility Profile of this compound

This compound is a haloalkane with a nonpolar character, which dictates its solubility behavior. Its hydrophobic nature results in low solubility in aqueous solutions and high solubility in nonpolar organic solvents.[1][2][3][4] This is a critical consideration for a wide range of experimental applications, from organic synthesis to biological assays. A key indicator of its hydrophobicity is its octanol-water partition coefficient (log P) of 3.051, signifying a strong preference for lipid-like environments over aqueous ones.[1]

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most soluble?

A1: this compound is expected to be miscible with nonpolar and moderately polar organic solvents.[1] This includes solvents like hexane, diethyl ether, and dichloromethane, where strong van der Waals interactions facilitate dissolution.[1][2]

Q2: Why is this compound poorly soluble in water?

A2: As a haloalkane, this compound cannot form hydrogen bonds with water molecules.[3] The energy required to break the strong hydrogen bonds between water molecules is greater than the energy released when new, weaker interactions are formed between this compound and water.[3]

Q3: I'm observing two layers when trying to dissolve this compound in an aqueous buffer for my biological assay. What should I do?

A3: This is expected due to the compound's low aqueous solubility. To overcome this, you will need to use a co-solvent. A common strategy is to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous buffer to the desired final concentration.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in cell culture should generally be kept low, typically at or below 0.5%, to avoid cytotoxicity.[5] However, the tolerance can be cell-line specific. It is recommended to perform a vehicle control experiment to determine the maximum concentration of DMSO that does not affect your specific assay.[5]

Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Optimize the dilution process: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote mixing.[5]

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[5]

  • Gentle warming: Briefly warming the solution to 37°C may help dissolve the precipitate.

  • Use of surfactants: For particularly challenging compounds, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[5]

Quantitative Solubility Data

SolventChemical FormulaPolarityExpected Solubility
HexaneC₆H₁₄NonpolarMiscible[1]
DichloromethaneCH₂Cl₂Polar AproticMiscible[1]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[1]
AcetoneC₃H₆OPolar AproticLimited Solubility[1]
EthanolC₂H₅OHPolar ProticLimited Solubility[1]
MethanolCH₃OHPolar ProticLimited Solubility
WaterH₂OPolar ProticVery Low Solubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble

Experimental Protocols

Protocol 1: Qualitative Determination of Solubility

This protocol provides a rapid assessment of the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., water, ethanol, hexane)

  • Small test tubes or vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Add 1 mL of the test solvent to a clean test tube.

  • Add a small, known volume (e.g., 10 µL) of this compound to the solvent.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation (two distinct layers), or the presence of undissolved droplets.

  • If the solution is clear and homogeneous, the compound is considered soluble at that concentration.

  • If the compound is not fully dissolved, you can incrementally add more solvent and vortex until a clear solution is obtained to estimate the approximate solubility.

Protocol 2: Preparation of a Stock Solution for Biological Assays

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), pipette the desired volume of this compound into a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Cap the tube or vial tightly and vortex thoroughly until the this compound is completely dissolved, resulting in a clear, homogeneous solution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use glass vials for long-term storage to prevent solvent loss.[6]

Visualizing Experimental Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the decision-making process for determining the solubility of this compound.

G Solubility Determination Workflow start Start: Add this compound to Solvent vortex Vortex Vigorously start->vortex observe Observe Solution vortex->observe soluble Soluble (Clear & Homogeneous) observe->soluble Yes insoluble Insoluble/Partially Soluble (Cloudy, Phase Separation) observe->insoluble No end End: Determine Approximate Solubility soluble->end add_solvent Incrementally Add More Solvent insoluble->add_solvent add_solvent->vortex

Caption: A flowchart outlining the steps for qualitatively assessing solubility.

Troubleshooting Workflow for Aqueous Solutions

This diagram provides a logical approach to troubleshooting solubility issues when preparing aqueous solutions of this compound for biological experiments.

G Aqueous Solution Troubleshooting start Start: Prepare DMSO Stock Solution dilute Dilute Stock in Aqueous Buffer start->dilute precipitate Precipitate Forms? dilute->precipitate no_precipitate Solution is Ready for Assay precipitate->no_precipitate No optimize_dilution Optimize Dilution Method (e.g., Dropwise Addition, Vortexing) precipitate->optimize_dilution Yes serial_dilution Perform Serial Dilutions optimize_dilution->serial_dilution use_surfactant Consider Using a Surfactant serial_dilution->use_surfactant check_dmso Check Final DMSO Concentration use_surfactant->check_dmso end End: Optimized Solution check_dmso->end

Caption: A decision tree for resolving precipitation issues in aqueous buffers.

References

Technical Support Center: Optimizing Reactions of 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloro-5-methylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving this versatile haloalkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions that this compound undergoes?

A1: As a primary alkyl halide, this compound is a valuable intermediate in organic synthesis and primarily participates in nucleophilic substitution (S(_N)2), elimination (E2), and Grignard reactions.[1] It can also be used in Friedel-Crafts alkylation reactions.

Q2: How can I favor nucleophilic substitution over elimination?

A2: To favor nucleophilic substitution (S(_N)2) over elimination (E2), it is recommended to use a strong, non-bulky nucleophile and a polar aprotic solvent. Lower reaction temperatures also generally favor substitution over elimination.

Q3: What conditions promote the elimination reaction?

A3: Elimination (E2) is favored by the use of a strong, sterically hindered (bulky) base, such as potassium tert-butoxide.[2][3] Higher reaction temperatures also significantly promote the formation of the elimination product.[3]

Q4: My Grignard reaction with this compound is difficult to initiate. What are some common troubleshooting steps?

A4: Difficulty in initiating a Grignard reaction is a common issue. Ensure all glassware is meticulously dried to remove any traces of water. The magnesium turnings should be fresh and activated, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may be necessary to start the reaction, but be prepared to cool the reaction as it is exothermic.

Q5: I am observing low yields in my S(_N)2 reaction. What are the potential causes?

A5: Low yields in S(_N)2 reactions can be attributed to several factors. The nucleophile may not be strong enough, or the solvent may not be appropriate (polar aprotic solvents like DMF or DMSO are generally preferred). Competing elimination reactions, especially at higher temperatures, can also reduce the yield of the substitution product. Ensure your starting material is pure and the reaction is conducted under an inert atmosphere to prevent side reactions.

Troubleshooting Guides

Nucleophilic Substitution (S(_N)2) Reactions
Issue Possible Cause Recommended Solution
Low or no product formation Inactive nucleophileUse a fresh, high-purity nucleophile. Consider using a stronger nucleophile if applicable.
Inappropriate solventSwitch to a polar aprotic solvent such as DMF or DMSO to enhance nucleophilicity.
Reaction temperature too lowGradually increase the reaction temperature in increments of 5-10°C. Monitor for the formation of elimination byproducts.
Formation of elimination byproduct (alkene) Reaction temperature is too highDecrease the reaction temperature. For many S(_N)2 reactions, starting at room temperature and gently heating is a good strategy.
Use of a basic nucleophileIf the nucleophile is also a strong base, consider using a less basic alternative if the reaction chemistry allows.
Slow reaction rate Poor solubility of reactantsEnsure both this compound and the nucleophilic salt are soluble in the chosen solvent. Sonication can sometimes help to increase the reaction rate.
Elimination (E2) Reactions
Issue Possible Cause Recommended Solution
Low yield of elimination product Base is not strong enough or is not bulky enoughUse a strong, sterically hindered base like potassium tert-butoxide to favor elimination.
Reaction temperature is too lowIncrease the reaction temperature. Refluxing the reaction mixture is often necessary for E2 reactions.
Formation of substitution byproduct Use of a non-bulky baseSwitch to a bulkier base to minimize competing S(_N)2 reactions.
Reaction temperature is too lowHigher temperatures favor elimination.
Grignard Reactions
Issue Possible Cause Recommended Solution
Reaction fails to initiate Presence of moistureFlame-dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive magnesium surfaceUse fresh magnesium turnings. Activate the magnesium with a small amount of iodine or 1,2-dibromoethane.
Low yield of Grignard reagent Formation of Wurtz coupling side productsAdd the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.
Reaction temperature is too highMaintain a gentle reflux. Overheating can lead to side reactions.
Reaction with electrophile gives low yield Grignard reagent decomposedUse the freshly prepared Grignard reagent immediately. Do not store it for extended periods.
Presence of acidic protons on the electrophileEnsure the electrophile does not contain acidic functional groups (e.g., alcohols, carboxylic acids) that would quench the Grignard reagent.

Experimental Protocols

Protocol 1: Nucleophilic Substitution (S(_N)2) with Sodium Azide (B81097)

This protocol describes the synthesis of 1-azido-5-methylhexane.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • To the flask, add sodium azide (1.2 equivalents) and anhydrous DMF.

  • Stir the suspension and add this compound (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to the optimized temperature (see table below) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Temperature Optimization Data (Estimated)

Temperature (°C)Reaction Time (h)Yield (%)Notes
50-6012-18ModerateSlower reaction rate.
70-80 6-8 High Optimal temperature range for good yield and reaction time.
90-1003-5Moderate to HighIncreased rate, but potential for side reactions.

Troubleshooting Workflow for Low Yield in S(_N)2 Reaction

G start Low Yield in SN2 Reaction check_reagents Check Purity and Activity of Reagents (this compound, Nucleophile) start->check_reagents check_solvent Verify Solvent is Anhydrous and Polar Aprotic check_reagents->check_solvent Reagents OK check_temp Analyze Reaction Temperature check_solvent->check_temp Solvent OK increase_temp Increase Temperature Incrementally (e.g., 10°C intervals) check_temp->increase_temp Temperature too low monitor_byproducts Monitor for Elimination Byproducts via TLC/GC check_temp->monitor_byproducts Temperature seems optimal increase_temp->monitor_byproducts monitor_byproducts->start High level of byproducts (Re-evaluate conditions) optimize_time Optimize Reaction Time monitor_byproducts->optimize_time No significant byproducts check_workup Review Workup Procedure for Product Loss optimize_time->check_workup check_workup->start Identify and rectify loss

Troubleshooting workflow for low yield in SN2 reactions.

Protocol 2: Elimination (E2) with Potassium tert-Butoxide

This protocol describes the synthesis of 5-methyl-1-hexene.

Materials:

  • This compound

  • Potassium tert-butoxide (K(t-BuO))

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Add potassium tert-butoxide (1.5 equivalents) and anhydrous THF to the flask.

  • Stir the solution and add this compound (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for the optimized time (see table below). Monitor the reaction by GC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a low-boiling point organic solvent (e.g., pentane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.

  • The product is volatile and should be handled with care. Further purification can be achieved by fractional distillation.

Temperature Optimization Data (Estimated)

Temperature (°C)Reaction Time (h)Yield (%)Notes
Room Temp24+LowVery slow reaction rate.
508-12ModerateIncreased reaction rate.
Reflux (~66°C in THF) 2-4 High Optimal condition for E2 elimination.

Logical Relationship for Favoring Elimination over Substitution

G start Goal: Favor E2 Elimination base Choice of Base start->base temp Reaction Temperature start->temp strong_bulky Strong, Sterically Hindered Base (e.g., K-t-BuO) base->strong_bulky strong_nonbulky Strong, Non-hindered Base (e.g., NaOH, NaOMe) base->strong_nonbulky high_temp Higher Temperature (e.g., Reflux) temp->high_temp low_temp Lower Temperature temp->low_temp e2_favored E2 Pathway Favored strong_bulky->e2_favored sn2_favored SN2 Pathway Competes/Favored strong_nonbulky->sn2_favored high_temp->e2_favored low_temp->sn2_favored

Factors influencing the E2 vs. SN2 pathway.

Protocol 3: Grignard Reaction and Subsequent Reaction with an Electrophile

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with a generic electrophile (e.g., an aldehyde or ketone).

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (activator)

  • Electrophile (e.g., benzaldehyde)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Assemble a flame-dried three-neck flask with a condenser, a dropping funnel, and a gas inlet.

  • Add magnesium turnings (1.5 equivalents) and a small crystal of iodine to the flask under an inert atmosphere.

  • In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the alkyl chloride solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of the electrophile (1 equivalent) in the same anhydrous solvent dropwise, maintaining a low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting alcohol by distillation or column chromatography.

Temperature Control for Grignard Reaction

Stage Recommended Temperature Rationale
Initiation Room temperature to gentle warmingTo overcome the activation energy barrier for the reaction on the magnesium surface.
Grignard Formation Gentle reflux of the solvent (e.g., ~35°C for diethyl ether, ~66°C for THF)The reaction is exothermic; controlling the addition rate maintains a steady reaction without excessive heating.
Reaction with Electrophile 0°C to room temperatureMany reactions with electrophiles are also exothermic and require initial cooling to prevent side reactions.

Experimental Workflow for Grignard Reaction

G start Grignard Reaction Setup (Anhydrous Conditions) activate_mg Activate Magnesium (Iodine, heat) start->activate_mg add_alkyl_halide Slowly Add This compound activate_mg->add_alkyl_halide grignard_formation Grignard Reagent Formation (Maintain gentle reflux) add_alkyl_halide->grignard_formation cool_reaction Cool to 0°C grignard_formation->cool_reaction add_electrophile Slowly Add Electrophile cool_reaction->add_electrophile warm_to_rt Warm to Room Temperature and Stir add_electrophile->warm_to_rt quench Aqueous Workup (e.g., NH4Cl solution) warm_to_rt->quench extract_purify Extraction and Purification quench->extract_purify

General workflow for Grignard synthesis and reaction.

References

Common impurities in 1-Chloro-5-methylhexane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-5-methylhexane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: Common impurities in this compound typically arise from its synthesis, which is often achieved through the free-radical chlorination of 5-methylhexane. These impurities can be categorized as follows:

  • Isomeric Impurities: Free-radical chlorination is known for its lack of selectivity, leading to the formation of various constitutional isomers. Besides the desired this compound, other monochlorinated isomers are likely to be present, such as 2-chloro-5-methylhexane, 3-chloro-5-methylhexane, and 2-chloro-2-methylhexane.

  • Over-chlorinated Products: The reaction can continue beyond monosubstitution, resulting in dichlorinated and polychlorinated methylhexanes.

  • Unreacted Starting Materials: Residual 5-methylhexane and dissolved chlorine gas may be present in the crude product.

  • Byproducts from Termination Steps: The termination phase of the free-radical reaction can generate small amounts of larger alkanes.

  • Acidic Impurities: Hydrogen chloride (HCl) is a byproduct of the chlorination reaction and can be present in the crude product.

Q2: How can I detect the presence and quantity of these impurities in my sample?

A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in alkyl halides like this compound.[1]

  • Gas Chromatography (GC): This technique separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. Isomers with different boiling points can often be resolved.

  • Mass Spectrometry (MS): This detector identifies the separated components based on their mass-to-charge ratio, allowing for the confirmation of their chemical structures.

By comparing the resulting chromatogram to that of a pure standard, and through the interpretation of the mass spectra, one can identify and quantify the impurities present.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated area.[1] It is important to keep the compound away from heat, sparks, and open flames.[1] While stable under normal conditions, prolonged exposure to light or moisture should be avoided to prevent potential degradation.[1]

Q4: What are the potential degradation products of this compound?

A4: Alkyl halides can degrade over time, especially with exposure to moisture, light, or high temperatures. Potential degradation pathways include:

  • Hydrolysis: Reaction with water can lead to the formation of the corresponding alcohol, 5-methyl-1-hexanol.

  • Elimination: Under certain conditions, dehydrochlorination can occur, leading to the formation of alkenes.

  • Photodegradation: Exposure to UV light can induce the formation of radicals, leading to a variety of degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks in the GC-MS analysis of the purified product.
Possible Cause Troubleshooting Step
Incomplete removal of isomeric impurities. The boiling points of the isomeric monochlorohexanes may be very close, making separation by simple distillation challenging. Consider using fractional distillation with a high-efficiency column or preparative gas chromatography for a more effective separation.
Presence of dichlorinated or polychlorinated byproducts. These higher boiling point impurities should be removable by fractional distillation. Ensure the distillation is carried out carefully, collecting the fraction at the correct boiling point of this compound (approximately 150-152°C).
Contamination from the experimental setup. Ensure all glassware and equipment are thoroughly cleaned and dried before use. Run a blank analysis of the solvent to rule out contamination from that source.
Issue 2: The purified product is acidic.
Possible Cause Troubleshooting Step
Residual hydrogen chloride (HCl) from the synthesis. Wash the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize any remaining acid. This should be followed by washing with water and then brine to remove any residual salts and water.
Degradation of the product releasing HCl. If the product has been stored for a long time or under improper conditions, degradation may have occurred. Re-purify the product by washing as described above and then re-drying.
Issue 3: The product contains residual water.
Possible Cause Troubleshooting Step
Incomplete drying after the washing steps. After the aqueous workup, the organic layer must be thoroughly dried. Use a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Allow sufficient time for the drying agent to work, and ensure it is completely removed by filtration before the final distillation.
Use of wet solvents or reagents. Ensure all solvents and reagents used in the purification process are anhydrous.

Data Presentation

The following table provides illustrative quantitative data on the impurity profile of a crude this compound sample and the effectiveness of a two-step purification process involving a basic wash and fractional distillation.

Compound Crude Product (% Area by GC) After NaHCO₃ Wash (% Area by GC) After Fractional Distillation (% Area by GC)
5-Methylhexane5.25.1< 0.1
This compound 75.8 78.2 > 99.5
2-Chloro-5-methylhexane10.510.1< 0.2
Other Monochloro Isomers6.36.0< 0.2
Dichloro-5-methylhexanes2.01.9< 0.1
Hydrogen ChloridePresentNot DetectedNot Detected
WaterPresentPresentNot Detected

Note: This data is for illustrative purposes only and may not represent the exact results of every synthesis and purification.

Experimental Protocols

Key Experiment: Purification of Crude this compound

This protocol outlines a standard procedure for the purification of this compound from a crude reaction mixture.

1. Aqueous Workup (Washing)

  • Objective: To remove acidic impurities (HCl) and water-soluble byproducts.

  • Procedure:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with an equal volume of deionized water. Separate the layers.

    • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of water. Separate the layers.

2. Drying

  • Objective: To remove residual water from the organic phase.

  • Procedure:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask occasionally for 15-20 minutes. The drying agent should no longer clump together when sufficient has been added and the solution is dry.

    • Filter the solution to remove the drying agent.

3. Fractional Distillation

  • Objective: To separate the this compound from unreacted starting materials, isomeric impurities, and higher-boiling byproducts.

  • Procedure:

    • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column).

    • Place the dried organic liquid in the distillation flask along with a few boiling chips.

    • Slowly heat the flask.

    • Discard the initial low-boiling fraction, which may contain residual solvent or unreacted 5-methylhexane.

    • Collect the fraction that distills at the boiling point of this compound (approximately 150-152°C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.

Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound (Contains Isomers, HCl, Unreacted Starting Materials) Washing Aqueous Wash (NaHCO3, H2O, Brine) Crude_Product->Washing Remove HCl & water-soluble impurities Drying Drying (Anhydrous MgSO4) Washing->Drying Remove residual water Distillation Fractional Distillation Drying->Distillation Separate by boiling point Analysis GC-MS Analysis Distillation->Analysis Pure_Product Pure this compound (>99.5%) Analysis->Pure_Product Confirm Purity

Caption: Logical workflow for the purification and analysis of this compound.

Experimental_Workflow start Start: Crude Product sep_funnel Transfer to Separatory Funnel start->sep_funnel add_bicarb Add NaHCO3 Solution sep_funnel->add_bicarb shake_vent Shake & Vent add_bicarb->shake_vent separate1 Separate Layers shake_vent->separate1 add_water Add DI Water separate1->add_water separate2 Separate Layers add_water->separate2 add_brine Add Brine separate2->add_brine separate3 Separate Layers add_brine->separate3 dry_flask Transfer to Dry Flask separate3->dry_flask add_drying_agent Add Anhydrous MgSO4 dry_flask->add_drying_agent swirl Swirl for 15-20 min add_drying_agent->swirl filter Filter swirl->filter distill_setup Setup Fractional Distillation filter->distill_setup heat Heat Slowly distill_setup->heat collect_fraction Collect Fraction at 150-152°C heat->collect_fraction end End: Purified Product collect_fraction->end

Caption: Detailed experimental workflow for the purification of this compound.

References

Preventing elimination reactions with 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize or prevent elimination reactions when working with 1-chloro-5-methylhexane, favoring the desired nucleophilic substitution (SN2) pathway.

Troubleshooting Guide: Substitution vs. Elimination

Issue: My reaction with this compound is producing a significant amount of 5-methylhex-1-ene.

This indicates that the E2 (elimination) pathway is competing effectively with the desired SN2 (substitution) pathway. This compound is a primary (1°) alkyl halide, which is structurally inclined to undergo SN2 reactions due to low steric hindrance at the reaction center.[1][2] However, under certain conditions, the E2 reaction can become a major competing pathway.[3] SN1 and E1 reactions are generally not a concern, as they would require the formation of a highly unstable primary carbocation.

To favor the SN2 product, you must optimize the three key reaction parameters: the nucleophile/base , the solvent , and the temperature .

Summary of Conditions: SN2 vs. E2

The following table summarizes the experimental conditions that favor each pathway.

FactorCondition Favoring SN2 (Substitution)Condition Favoring E2 (Elimination)
Nucleophile / Base Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, CN⁻, N₃⁻)Strong, sterically hindered (bulky) base (e.g., t-BuOK, DBU, DBN).[1][4]
Solvent Polar aprotic (e.g., Acetone (B3395972), DMSO, DMF, Acetonitrile).[5]Less critical, but strong bases in any solvent can promote E2.[6]
Temperature Lower temperatures (e.g., Room temperature or below)Higher temperatures (e.g., Refluxing).[7]
Concentration High concentration of a good nucleophile.[8][9]High concentration of a strong base.

Frequently Asked Questions (FAQs)

Q1: What is the best type of nucleophile to use to maximize the substitution product?

To favor substitution, select a reagent that is a strong nucleophile but a weak base . Excellent choices include iodide (I⁻), bromide (Br⁻), cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻). These species readily attack the electrophilic carbon of this compound but are less likely to abstract a proton, which is required for elimination.

Q2: How does temperature affect the ratio of substitution to elimination products?

Higher temperatures strongly favor elimination over substitution . Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant as temperature (T) increases, making elimination more thermodynamically favorable. To suppress the formation of the alkene byproduct, conduct your reaction at the lowest temperature that allows for a reasonable reaction rate, such as room temperature or below.

Q3: Which solvent should I choose to favor the SN2 reaction?

Use a polar aprotic solvent . Recommended solvents include acetone, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile. These solvents are excellent at solvating the cation (e.g., Na⁺ or K⁺) but do not form a strong solvation shell around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, increasing the rate of the SN2 reaction.[5] Polar protic solvents (like ethanol (B145695) or water) can hydrogen-bond with the nucleophile, slightly decreasing its nucleophilicity and potentially increasing the proportion of the E2 product.

Q4: My protocol requires a strong base like an alkoxide. How can I minimize elimination?

If a strongly basic nucleophile (e.g., ethoxide, methoxide) must be used, it is crucial to avoid conditions that further promote elimination.

  • Use an unhindered base: Choose sodium ethoxide over potassium tert-butoxide. Bulky bases like potassium tert-butoxide are sterically hindered from attacking the carbon atom (SN2) and will preferentially act as a base, abstracting a proton to cause elimination (E2).[1][4]

  • Keep the temperature low: Avoid heating the reaction mixture if possible.

  • Use a polar aprotic solvent: This will enhance the nucleophilicity of the alkoxide relative to its basicity.

Q5: Does the structure of this compound itself influence the reaction?

Yes, its structure as a primary alkyl halide is the main reason SN2 reactions are favored. The carbon atom bonded to the chlorine is not sterically hindered, making it accessible for backside attack by a nucleophile.[2][10] SN2 reactions are fastest for primary halides.[1] The methyl group at the 5-position is too far from the reaction center to have a significant steric or electronic effect on the SN2/E2 competition.

Experimental Protocols

Protocol 1: Maximizing SN2 Substitution (Finkelstein Reaction)

This protocol describes the conversion of this compound to 1-iodo-5-methylhexane, a classic SN2 reaction that minimizes elimination.[11][12][13]

Objective: To substitute the chloride with an iodide with minimal formation of 5-methylhex-1-ene.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution. A molar excess of the nucleophile is used to ensure the reaction goes to completion.

  • Stir the mixture at room temperature. The reaction can be gently heated to reflux (approx. 56 °C) to increase the rate if necessary.

  • As the reaction proceeds, a white precipitate of sodium chloride (NaCl) will form, as it is insoluble in acetone. This precipitation drives the reaction equilibrium toward the product according to Le Châtelier's principle.[14]

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitated NaCl.

  • Remove the acetone from the filtrate under reduced pressure.

  • The crude product can then be purified by distillation or column chromatography.

Protocol 2: Conditions to AVOID (Illustrative E2 Elimination)

This protocol describes the conditions that would intentionally maximize the E2 elimination product and should be avoided if substitution is the desired outcome.

Objective: To illustrate the synthesis of 5-methylhex-1-ene (the product to be avoided).

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)[15]

  • tert-Butanol (t-BuOH) or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure to Avoid:

  • Dissolving this compound in a solvent like THF.

  • Adding a strong, bulky base like potassium tert-butoxide (KOtBu).[4][15] This base is highly effective at promoting E2 reactions.[3][16]

  • Heating the mixture to reflux. The elevated temperature significantly favors the elimination pathway.

  • These conditions will lead to the preferential abstraction of a β-hydrogen and subsequent elimination of HCl to form 5-methylhex-1-ene as the major product.

Visualization

Decision Pathway for Favoring SN2 Reaction

The following diagram outlines the logical steps a researcher should take when setting up an experiment with this compound to ensure the SN2 product is favored over the E2 byproduct.

SN2_vs_E2_Decision_Tree start Goal: Synthesize Substitution Product from This compound q_nucleophile Step 1: Choose the Nucleophile/Base start->q_nucleophile choice_good_nuc Use a Good Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻, RS⁻) q_nucleophile->choice_good_nuc Optimal for SN2 choice_strong_base Use a Strong, Bulky Base (e.g., t-BuOK, DBU) [HIGH E2 RISK] q_nucleophile->choice_strong_base Avoid for SN2 choice_strong_unhindered Use a Strong, Unhindered Base (e.g., EtO⁻, OH⁻) [MODERATE E2 RISK] q_nucleophile->choice_strong_unhindered If Required q_solvent Step 2: Choose the Solvent choice_good_nuc->q_solvent outcome_e2 Outcome: E2 Pathway Favored (High Yield of Elimination Product) choice_strong_base->outcome_e2 choice_strong_unhindered->q_solvent choice_aprotic Use Polar Aprotic Solvent (e.g., Acetone, DMSO, DMF) q_solvent->choice_aprotic Optimal for SN2 choice_protic Use Polar Protic Solvent (e.g., EtOH, H₂O) [INCREASES E2 RISK] q_solvent->choice_protic Sub-optimal q_temp Step 3: Choose the Temperature choice_aprotic->q_temp choice_protic->q_temp choice_low_temp Use Low Temperature (e.g., Room Temp or below) q_temp->choice_low_temp Optimal for SN2 choice_high_temp Use High Temperature (Heat) [HIGH E2 RISK] q_temp->choice_high_temp Avoid for SN2 outcome_sn2 Outcome: Sₙ2 Pathway Favored (High Yield of Substitution Product) choice_low_temp->outcome_sn2 choice_high_temp->outcome_e2

Caption: Decision workflow for selecting reaction conditions to favor SN2 over E2.

References

Technical Support Center: Scaling Up 1-Chloro-5-methylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-chloro-5-methylhexane to pilot plant operations. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions, to directly address potential challenges.

Synthesis Overview: From 5-methyl-1-hexanol (B128172) to this compound

The recommended and most common industrial method for synthesizing this compound is the reaction of 5-methyl-1-hexanol with thionyl chloride (SOCl₂). This method is favored for scale-up due to the convenient removal of its primary byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily scrubbed from the reaction mixture. This simplifies the purification of the final product.[1]

The reaction proceeds via a nucleophilic substitution mechanism. For primary alcohols like 5-methyl-1-hexanol, the reaction typically follows an Sₙ2 pathway, especially in the presence of a base like pyridine (B92270), which leads to inversion of stereochemistry if a chiral center were present.

Experimental Protocols

Pilot-Scale Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 5-methyl-1-hexanol and thionyl chloride at a pilot-plant scale.

Materials and Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and a scrubbing system for acidic gases (e.g., a caustic scrubber with NaOH solution).

  • Addition funnel or pump for controlled reagent addition.

  • Heating/cooling mantle for the reactor.

  • Vacuum distillation setup for purification.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat are mandatory. All operations involving thionyl chloride must be conducted in a well-ventilated area or under a fume hood.[2][3][4][5]

Reagents:

  • 5-methyl-1-hexanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Sodium bicarbonate (NaHCO₃) solution (for quenching)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated glassware are thoroughly clean and dry to prevent unwanted side reactions with water.

  • Charging the Reactor: Charge the reactor with 5-methyl-1-hexanol.

  • Cooling: Cool the 5-methyl-1-hexanol in the reactor to 0-5 °C using the cooling mantle. This is crucial to control the initial exotherm of the reaction.[6]

  • Thionyl Chloride Addition: Slowly add thionyl chloride to the stirred alcohol. The addition rate should be carefully controlled to maintain the internal temperature below 10 °C. The reaction is exothermic, and rapid addition can lead to a runaway reaction.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) to ensure the reaction goes to completion. Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

  • Removal of Excess Thionyl Chloride: Once the reaction is complete, cool the mixture. Excess thionyl chloride can be removed by distillation under reduced pressure.[7][8]

  • Quenching: The crude product is then carefully and slowly added to a cooled, stirred solution of sodium bicarbonate to neutralize any remaining acidic components. This step should be performed with caution due to vigorous gas evolution.[7][9]

  • Workup: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Purification: The crude this compound is purified by fractional distillation under vacuum to yield the final product.

Data Presentation

Table 1: Typical Reaction Parameters for Pilot-Scale Synthesis

ParameterValueNotes
Reactants
5-methyl-1-hexanol1.0 equivalentStarting material
Thionyl chloride1.1 - 1.5 equivalentsSlight excess to ensure complete conversion
Pyridine (optional)0.05 - 0.1 equivalentsCatalyst and acid scavenger
Reaction Conditions
Initial Temperature0 - 5 °CDuring thionyl chloride addition
Reaction Temperature50 - 60 °CAfter addition is complete
Reaction Time4 - 8 hoursMonitor by GC for completion
Workup & Purification
Quenching AgentSaturated NaHCO₃ solutionNeutralizes excess acid
Drying AgentAnhydrous Na₂SO₄Removes residual water
Purification MethodVacuum DistillationTo achieve high purity
Expected Outcome
Yield85 - 95%Dependent on optimization
Purity (by GC)> 98%After distillation

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound 5-methyl-1-hexanol 5-methyl-1-hexanol Intermediate Chlorosulfite Ester 5-methyl-1-hexanol->Intermediate + SOCl2 Thionyl_Chloride SOCl2 Product This compound Intermediate->Product SN2 attack by Cl- Byproducts SO2(g) + HCl(g) Intermediate->Byproducts

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive thionyl chloride (degraded due to moisture).2. Reaction temperature is too low.1. Use a fresh, unopened bottle of thionyl chloride or distill the old one.2. After the initial controlled addition, ensure the reaction is heated sufficiently to drive it to completion.
Low Yield 1. Incomplete reaction.2. Loss of product during workup or distillation.3. Side reactions, such as elimination to form alkenes.1. Increase reaction time or temperature moderately. Consider adding a catalytic amount of DMF.[10]2. Optimize the distillation process (e.g., vacuum level, temperature).3. Maintain a low reaction temperature during the addition of thionyl chloride.
Dark-colored Product 1. Thermal decomposition during distillation.2. Presence of impurities in the starting material.1. Use high vacuum to lower the boiling point during distillation.2. Ensure the 5-methyl-1-hexanol is of high purity.
Product Contaminated with Starting Material 1. Insufficient thionyl chloride.2. Incomplete reaction.1. Use a slight excess of thionyl chloride (e.g., 1.2 equivalents).2. Extend the reaction time or slightly increase the reaction temperature. Monitor by GC.
Vigorous, Uncontrolled Reaction (Exotherm) 1. Too rapid addition of thionyl chloride.2. Inadequate cooling.1. Add thionyl chloride dropwise or via a syringe pump.2. Ensure the reactor's cooling system is functioning efficiently and maintain the temperature at 0-5 °C during addition.[6]

Frequently Asked Questions (FAQs)

Q1: Why is thionyl chloride preferred over other chlorinating agents like HCl for this synthesis on a large scale?

A1: Thionyl chloride is preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[1] This simplifies the purification process as these gases can be easily removed from the reaction mixture and neutralized in a scrubber system, leaving a purer crude product.[1]

Q2: What is the purpose of using pyridine in this reaction?

A2: Pyridine can be used as a catalyst and an acid scavenger. It reacts with the HCl generated during the reaction, which can help to drive the reaction to completion. It also promotes the Sₙ2 mechanism.

Q3: How can I monitor the progress of the reaction at a pilot scale?

A3: The reaction progress can be monitored by taking small aliquots from the reactor at regular intervals and analyzing them using Gas Chromatography (GC). The disappearance of the 5-methyl-1-hexanol peak and the appearance of the this compound peak will indicate the reaction's progress.

Q4: What are the critical safety precautions when handling thionyl chloride at a pilot scale?

A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3] Key safety precautions include:

  • Working in a well-ventilated area with a dedicated scrubber for the off-gases.

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][4][5]

  • Ensuring all equipment is dry to prevent violent reactions.

  • Having an emergency plan in place for spills or accidental exposure.

Q5: What is the best way to quench a large-scale reaction involving thionyl chloride?

A5: For large-scale reactions, it is crucial to quench the reaction mixture by slowly adding it to a cooled, vigorously stirred basic solution, such as sodium bicarbonate or sodium hydroxide.[7][9] This should be done in a controlled manner to manage the exothermic reaction and the evolution of gases.

Q6: What are the potential side products in this synthesis?

A6: Potential side products can include di(5-methylhexyl) sulfite (B76179) from the reaction of the intermediate chlorosulfite with another molecule of the alcohol, and 5-methyl-1-hexene (B1630410) from an elimination reaction, especially if the reaction temperature is too high.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Problem Encountered low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction dark_product Dark Product start->dark_product solution1 Increase reaction time/temp Add catalyst (DMF) low_yield->solution1 If starting material remains solution3 Optimize distillation (lower temp/higher vacuum) low_yield->solution3 If product is lost incomplete_reaction->solution1 solution2 Check SOCl2 quality Use slight excess incomplete_reaction->solution2 dark_product->solution3 solution4 Ensure starting material purity dark_product->solution4

References

Technical Support Center: Nucleophilic Substitution Pathways for 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 1-chloro-5-methylhexane in nucleophilic substitution reactions. The focus is on controlling and understanding the factors that dictate SN1 versus SN2 reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substitution reaction with this compound is proceeding very slowly. How can I increase the reaction rate?

A1: this compound is a primary alkyl halide, which overwhelmingly favors the SN2 pathway.[1][2] The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile (rate = k[R-X][Nu]).[3] To increase the rate, consider the following factors:

  • Nucleophile: Employ a strong, negatively charged nucleophile.[4] Nucleophilicity increases with size and polarizability (e.g., I⁻ > Br⁻ > Cl⁻) and strength (e.g., RO⁻ > HO⁻ > RCO₂⁻). Using a higher concentration of the nucleophile will also increase the reaction rate.[3]

  • Solvent: Use a polar aprotic solvent.[5][6] Solvents like acetone, DMSO, or DMF are ideal for SN2 reactions because they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving the nucleophile "naked" and more reactive.[5][7] Polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows the reaction.[5]

  • Leaving Group: While you are starting with a chloride, which is a decent leaving group, converting it to an iodide (via the Finkelstein reaction) or a tosylate can significantly accelerate the reaction, as both are superior leaving groups.[2]

  • Temperature: Increasing the reaction temperature will generally increase the rate of most reactions, including SN2. However, be aware that excessive heat can promote the competing E2 elimination pathway.

Q2: I am attempting a substitution on this compound but am isolating an alkene byproduct. What is happening and how can I prevent it?

A2: The formation of an alkene indicates a competing elimination (E2) reaction. The E2 pathway competes with SN2 and is favored by sterically hindered substrates or strong, bulky bases. While this compound is not sterically hindered, using a strong, sterically bulky base (e.g., potassium tert-butoxide) will favor the E2 pathway.[8]

To minimize the elimination byproduct and favor the desired SN2 substitution, follow these steps:

  • Choose a good nucleophile that is a weak base. Ions like iodide (I⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻) are excellent nucleophiles but relatively weak bases.

  • Avoid strong, bulky bases. Reagents like tert-butoxide (t-BuO⁻) are classic examples of reagents used to promote elimination.

  • Use the lowest effective temperature. Higher temperatures tend to favor elimination over substitution.

Q3: I am trying to force an SN1 reaction with this compound using a weak nucleophile and a polar protic solvent, but I am not observing the desired product. Why is the SN1 pathway disfavored?

A3: The SN1 pathway is highly unlikely for this compound for two primary reasons:

  • Substrate Structure: SN1 reactions proceed through a carbocation intermediate.[9] this compound is a primary alkyl halide, which would have to form a highly unstable and high-energy primary carbocation.[1][3] Tertiary and secondary alkyl halides are much more likely to undergo SN1 reactions because they form more stable tertiary and secondary carbocations, respectively.[10]

  • Lack of Steric Hindrance: The primary carbon of this compound is sterically accessible, making it an excellent candidate for the backside attack characteristic of the SN2 mechanism.[4][11] The SN2 reaction is kinetically much faster and energetically more favorable than forming an unstable primary carbocation.

Attempting to force an SN1 reaction by using a polar protic solvent (like ethanol) and a weak nucleophile (the solvent itself in a solvolysis reaction) will likely result in an extremely slow reaction, if any product forms at all. The energy barrier to form the primary carbocation is simply too high.[2]

Summary of Reaction Conditions

For quick reference, the table below summarizes the key experimental factors and their influence on favoring SN1 versus SN2 pathways.

FactorFavors SN2 PathwayFavors SN1 PathwayRationale for this compound
Substrate Methyl > Primary (1°) > Secondary (2°)Tertiary (3°) > Secondary (2°)As a primary halide, SN2 is strongly favored due to low steric hindrance and the instability of the alternative primary carbocation.[1][4]
Nucleophile Strong, high concentration (e.g., I⁻, CN⁻, RO⁻)Weak, low concentration (e.g., H₂O, ROH)Use a strong nucleophile to ensure a fast and efficient SN2 reaction.[1]
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF)Polar Protic (e.g., H₂O, ROH, Acetic Acid)A polar aprotic solvent enhances nucleophile reactivity, accelerating the SN2 pathway.[6][12]
Kinetics Second-order: rate = k[Alkyl Halide][Nucleophile]First-order: rate = k[Alkyl Halide]The reaction rate will be sensitive to the concentration of both reactants.[3]
Stereochemistry Inversion of configuration at a chiral centerRacemization (mixture of inversion and retention)If a chiral starting material is used, complete inversion of stereochemistry is expected.[12]

Experimental Protocols

Protocol 1: Maximizing the SN2 Pathway (Example: Synthesis of 1-cyano-5-methylhexane)

This protocol describes a typical SN2 reaction using sodium cyanide as the nucleophile.

  • Reagents & Setup:

    • This compound (1 equivalent)

    • Sodium Cyanide (NaCN) (1.2 equivalents)

    • Dimethyl Sulfoxide (DMSO) (Solvent)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • To the round-bottom flask, add sodium cyanide and dry DMSO.

    • Begin stirring and gently heat the mixture to 50-60°C to ensure the salt is well-dissolved.

    • Add this compound dropwise to the stirred solution.

    • Maintain the reaction temperature and stir for 4-6 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product via distillation or column chromatography.

Protocol 2: Illustrating the Difficulty of the SN1 Pathway (Hypothetical Solvolysis)

This protocol is designed to demonstrate why the SN1 pathway is not viable. Note: This reaction is expected to be extremely slow and inefficient.

  • Reagents & Setup:

    • This compound (1 equivalent)

    • Ethanol (B145695) (Solvent and Nucleophile)

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Combine this compound and ethanol in the flask.

    • Heat the mixture to reflux.

    • Monitor the reaction periodically over an extended period (24-48 hours or longer) via GC analysis.

  • Expected Outcome:

    • Little to no conversion to the ether product (1-ethoxy-5-methylhexane) is expected. The primary carbocation is too unstable to form, thus the rate-limiting step of the SN1 reaction does not readily occur.[13] This experiment serves to confirm the substrate's strong preference for the SN2 mechanism.

Visualization of Reaction Pathways

The following diagrams illustrate the decision-making process and the mechanistic pathways involved.

Caption: Decision flowchart for predicting SN1 vs. SN2 pathways.

Caption: Competing reaction pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-5-methylhexane and 1-Bromo-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the choice of alkyl halide can profoundly impact reaction outcomes, rates, and overall efficiency. This guide provides an objective comparison of the reactivity of 1-chloro-5-methylhexane and 1-bromo-5-methylhexane (B1585216), two primary alkyl halides, with a focus on nucleophilic substitution (S(_{N})2) and elimination (E2) reactions. This analysis is supported by established chemical principles and experimental data to aid in the selection of the appropriate substrate for specific synthetic transformations.

Executive Summary

1-Bromo-5-methylhexane is generally a more reactive substrate than this compound in both S(_{N})2 and E2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br

^{-}
) compared to the chloride ion (Cl
^{-}
). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage in the transition states of both substitution and elimination reactions.

Quantitative Data Comparison: A Focus on Primary Alkyl Halides

Table 1: Relative Rates of S(_{N})2 Reaction with Sodium Iodide in Acetone (B3395972) at 25°C

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol
1^{-1}−1
s
1^{-1}−1
)
Relative Rate
1-Chlorobutane (B31608)NaIAcetone251.05 x 10
5^{-5}−5
1
1-Bromobutane (B133212)NaIAcetone251.75 x 10
3^{-3}−3
167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[1]

As the data indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these S(_{N})2 conditions.[1]

Table 2: Relative Rates of E2 Reaction with Sodium Ethoxide in Ethanol at 55°C

Alkyl HalideBaseSolventTemperature (°C)Relative Rate
1-ChlorohexaneNaOEtEtOH551
1-Bromohexane (B126081)NaOEtEtOH55~40

Estimated from relative reactivity trends in E2 reactions of primary alkyl halides.

In E2 reactions, 1-bromohexane is also significantly more reactive than 1-chlorohexane. The greater polarizability of the C-Br bond and the better leaving group ability of bromide contribute to a lower activation energy for the concerted elimination process.

Reaction Mechanisms and Logical Workflow

The choice between substitution and elimination pathways is influenced by the nature of the nucleophile/base, the solvent, and the temperature.

reaction_pathways substrate 1-Halo-5-methylhexane (R-X) nucleophile Strong, Non-bulky Nucleophile (e.g., I⁻, CN⁻) base Strong, Bulky Base (e.g., t-BuO⁻) or Strong, Non-bulky Base at High Temp (e.g., EtO⁻, heat) sn2 S(N)2 Pathway nucleophile->sn2 Favors e2 E2 Pathway base->e2 Favors product_sub Substitution Product (R-Nu) sn2->product_sub product_elim Elimination Product (Alkene) e2->product_elim

Caption: Logical workflow for predicting S(_{N})2 vs. E2 pathways.

S(_{N})2 Reaction Mechanism

The S(_{N})2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.

SN2_mechanism reactant Nu⁻ + H₃C(CH₂)₄CH₂-X transition_state [Nu---CH₂(CH₂)₄CH₃---X]⁻ reactant->transition_state Backside Attack product Nu-CH₂(CH₂)₄CH₃ + X⁻ transition_state->product Leaving Group Departs

Caption: The concerted S(_{N})2 reaction mechanism.

E2 Reaction Mechanism

The E2 reaction is also a concerted process where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the simultaneous departure of the leaving group.

E2_mechanism reactant B:⁻ + H-CH(R)-CH₂-X transition_state [B---H---CH(R)---CH₂---X]⁻ reactant->transition_state Proton Abstraction product B-H + R-CH=CH₂ + X⁻ transition_state->product Concerted Elimination

Caption: The concerted E2 elimination reaction mechanism.

Experimental Protocols

The following are detailed methodologies for representative S(_{N})2 and E2 reactions.

Protocol 1: Comparative Kinetics of S(_{N})2 Reaction of this compound and 1-Bromo-5-methylhexane with Sodium Iodide in Acetone

Objective: To determine the relative rates of the S(_{N})2 reaction for this compound and 1-bromo-5-methylhexane.

Materials:

  • This compound

  • 1-Bromo-5-methylhexane

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • Label two sets of test tubes, one for each alkyl halide.

  • To each test tube, add 2 mL of the 0.1 M NaI in acetone solution.

  • Place the test tubes in a constant temperature water bath at 25°C and allow them to equilibrate for 5 minutes.

  • To the first set of test tubes, add 0.1 mL of this compound and start the stopwatch simultaneously.

  • To the second set of test tubes, add 0.1 mL of 1-bromo-5-methylhexane and start a separate stopwatch.

  • Observe the test tubes for the formation of a precipitate (NaCl or NaBr). Record the time at which the precipitate first becomes visible.

  • The reaction rate is inversely proportional to the time taken for the precipitate to form.

Expected Outcome: A precipitate will form significantly faster in the test tubes containing 1-bromo-5-methylhexane, indicating a faster reaction rate.

Protocol 2: Product Analysis of E2 Reaction of this compound and 1-Bromo-5-methylhexane with Sodium Ethoxide in Ethanol

Objective: To compare the yield of the elimination product (5-methyl-1-hexene) from this compound and 1-bromo-5-methylhexane.

Materials:

  • This compound

  • 1-Bromo-5-methylhexane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flasks with reflux condensers

  • Heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., dodecane)

Procedure:

  • Prepare a 1.0 M solution of sodium ethoxide in anhydrous ethanol.

  • In two separate round-bottom flasks, place 10 mmol of either this compound or 1-bromo-5-methylhexane.

  • Add a known amount of an internal standard to each flask.

  • To each flask, add 20 mL of the 1.0 M sodium ethoxide solution.

  • Equip the flasks with reflux condensers and heat the mixtures to reflux for 1 hour.

  • After cooling to room temperature, quench the reactions by adding 20 mL of water.

  • Extract the organic layer with diethyl ether (2 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Analyze the resulting solutions by GC-MS to determine the relative amounts of the starting material and the elimination product (5-methyl-1-hexene).

  • Calculate the percent yield of the alkene for each reaction.

Expected Outcome: The reaction with 1-bromo-5-methylhexane will show a higher conversion to 5-methyl-1-hexene (B1630410) and a higher yield of the elimination product compared to the reaction with this compound under the same conditions.

Conclusion

For synthetic applications requiring efficient nucleophilic substitution or elimination reactions of a 5-methylhexyl moiety, 1-bromo-5-methylhexane is the superior choice over this compound. The significantly weaker carbon-bromine bond and the greater stability of the bromide leaving group result in substantially faster reaction rates for both S(_{N})2 and E2 pathways. This understanding allows for more effective planning and optimization of synthetic routes in research and development.

References

A Comparative Analysis of 1-Chloro-5-methylhexane and its Isomeric Alkyl Chlorides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-chloro-5-methylhexane with its structural isomers. The focus is on the key physicochemical properties and relative reactivity in nucleophilic substitution reactions, which are fundamental in various synthetic and developmental processes. This document is intended to assist researchers, scientists, and professionals in drug development in understanding the nuanced differences between these closely related alkyl chlorides.

Physicochemical Properties

The physical properties of alkyl chloride isomers are primarily influenced by their molecular structure, particularly the degree and position of branching. Increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals interactions. This typically results in lower boiling points. The position of the chlorine atom also affects the molecule's polarity and, consequently, its physical properties.

Below is a summary of key physical properties for this compound and a selection of its isomers.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compoundPrimary (1°)C₇H₁₅Cl134.65152.4-69.5~0.877
1-Chloroheptane (B146330)Primary (1°)C₇H₁₅Cl134.65159-161[1]-69[1]0.881 at 25°C[1]
2-Chloroheptane (B94523)Secondary (2°)C₇H₁₅Cl134.65148-150-0.869 at 25°C
2-Chloro-2-methylhexane (B1597336)Tertiary (3°)C₇H₁₅Cl134.65142-143-0.867 at 20°C
3-Chloro-3-methylhexane (B1594247)Tertiary (3°)C₇H₁₅Cl134.65145-146-0.879 at 20°C

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for distinguishing between isomeric alkyl chlorides.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts and splitting patterns in NMR spectra are unique for each isomer, reflecting the different chemical environments of the hydrogen and carbon atoms. For instance, the number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which can readily differentiate between isomers with varying degrees of symmetry.[2]

  • Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ. The stability of the resulting carbocation fragments often dictates the most abundant peaks in the mass spectrum, providing clues to the branching and position of the chlorine atom.

Chemical Reactivity: A Focus on Nucleophilic Substitution

Alkyl chlorides are versatile substrates for nucleophilic substitution reactions, which can proceed through two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular).[3] The preferred pathway is largely determined by the structure of the alkyl chloride.[3]

The Sₙ2 Reaction Pathway

The Sₙ2 reaction is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[4] The rate of this reaction is sensitive to steric hindrance around the reaction center.[4]

  • Primary Alkyl Chlorides (e.g., this compound, 1-Chloroheptane): These compounds are ideal substrates for Sₙ2 reactions due to the minimal steric hindrance around the primary carbon.

  • Secondary Alkyl Chlorides (e.g., 2-Chloroheptane): These are less reactive than primary halides in Sₙ2 reactions due to increased steric bulk.

  • Tertiary Alkyl Chlorides (e.g., 2-Chloro-2-methylhexane, 3-Chloro-3-methylhexane): These are generally unreactive towards the Sₙ2 mechanism due to significant steric hindrance preventing the backside attack of the nucleophile.[4]

The relative reactivity of alkyl chlorides in Sₙ2 reactions follows the general trend: Primary > Secondary >> Tertiary .[4]

SN2_Reactivity cluster_reactivity Relative SN2 Reactivity Primary\n(this compound) Primary (this compound) Secondary\n(2-Chloroheptane) Secondary (2-Chloroheptane) Primary\n(this compound)->Secondary\n(2-Chloroheptane) Decreasing Reactivity (Increased Steric Hindrance) Tertiary\n(2-Chloro-2-methylhexane) Tertiary (2-Chloro-2-methylhexane) Secondary\n(2-Chloroheptane)->Tertiary\n(2-Chloro-2-methylhexane) Decreasing Reactivity (Significant Steric Hindrance)

Figure 1. Trend in Sₙ2 reactivity for isomeric alkyl chlorides.
The Sₙ1 Reaction Pathway

The Sₙ1 reaction is a two-step process that proceeds through a carbocation intermediate.[5] The rate-determining step is the formation of this carbocation.[5] Therefore, the stability of the carbocation is the primary factor influencing the reaction rate.[5]

  • Tertiary Alkyl Chlorides (e.g., 2-Chloro-2-methylhexane, 3-Chloro-3-methylhexane): These readily undergo Sₙ1 reactions because they form relatively stable tertiary carbocations.

  • Secondary Alkyl Chlorides (e.g., 2-Chloroheptane): These can undergo Sₙ1 reactions, but typically slower than tertiary halides, as secondary carbocations are less stable.

  • Primary Alkyl Chlorides (e.g., this compound, 1-Chloroheptane): These are generally unreactive towards the Sₙ1 mechanism because the formation of a highly unstable primary carbocation is energetically unfavorable.[5]

The relative reactivity of alkyl chlorides in Sₙ1 reactions follows the general trend: Tertiary > Secondary >> Primary .[5]

SN1_Reactivity cluster_reactivity Relative SN1 Reactivity Tertiary\n(2-Chloro-2-methylhexane) Tertiary (2-Chloro-2-methylhexane) Secondary\n(2-Chloroheptane) Secondary (2-Chloroheptane) Tertiary\n(2-Chloro-2-methylhexane)->Secondary\n(2-Chloroheptane) Decreasing Reactivity (Decreased Carbocation Stability) Primary\n(this compound) Primary (this compound) Secondary\n(2-Chloroheptane)->Primary\n(this compound) Decreasing Reactivity (Unstable Carbocation)

Figure 2. Trend in Sₙ1 reactivity for isomeric alkyl chlorides.

Experimental Protocols for Reactivity Comparison

The relative reactivity of this compound and its isomers in Sₙ1 and Sₙ2 reactions can be qualitatively and semi-quantitatively assessed using simple precipitation-based assays.

Sₙ2 Reactivity Comparison

Principle: The reaction of alkyl chlorides with sodium iodide in acetone (B3395972) is a classic method to assess Sₙ2 reactivity. Sodium iodide is soluble in acetone, but sodium chloride is not. Therefore, the formation of a precipitate (NaCl) indicates that a substitution reaction has occurred. The rate of precipitate formation is a measure of the relative Sₙ2 reactivity.

Protocol:

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • In separate, dry test tubes, add 2 mL of the sodium iodide solution to 0.2 mL of each alkyl chloride isomer (this compound, 1-chloroheptane, 2-chloroheptane, 2-chloro-2-methylhexane, and 3-chloro-3-methylhexane).

  • Stopper the test tubes and shake to mix the contents thoroughly.

  • Observe the test tubes at regular intervals (e.g., every 5 minutes) for the formation of a precipitate at room temperature.

  • Record the time taken for the first appearance of a precipitate for each isomer.

  • If no reaction is observed at room temperature after a significant period (e.g., 1 hour), the test tubes can be gently warmed in a water bath (around 50°C) and observed for any changes.

Expected Outcome: A more rapid formation of a precipitate indicates a higher reactivity towards the Sₙ2 mechanism. The expected order of reactivity (fastest to slowest) would be: 1-chloroheptane ≈ this compound > 2-chloroheptane >> 2-chloro-2-methylhexane ≈ 3-chloro-3-methylhexane (likely no reaction).

SN2_Workflow cluster_workflow Sₙ2 Reactivity Experimental Workflow start Start prepare_reagents Prepare 15% NaI in Acetone start->prepare_reagents add_isomers Add Alkyl Chloride Isomers to Separate Test Tubes prepare_reagents->add_isomers mix Mix and Observe at Room Temperature add_isomers->mix precipitate_check Precipitate Formed? mix->precipitate_check record_time Record Time of Precipitation precipitate_check->record_time Yes no_precipitate No Precipitate after 1 hour precipitate_check->no_precipitate No end End record_time->end heat Gently Heat in Water Bath (50°C) no_precipitate->heat observe_again Observe for Precipitate heat->observe_again observe_again->end

Figure 3. Experimental workflow for comparing Sₙ2 reactivity.
Sₙ1 Reactivity Comparison

Principle: The reaction of alkyl chlorides with a solution of silver nitrate (B79036) in ethanol (B145695) is used to assess Sₙ1 reactivity. The Sₙ1 mechanism involves the formation of a carbocation, which is favored by a polar protic solvent like ethanol. The chloride ion that is formed then reacts with silver ions to produce a precipitate of silver chloride (AgCl). The rate of AgCl formation is indicative of the relative Sₙ1 reactivity.

Protocol:

  • Prepare a 1% (w/v) solution of silver nitrate in ethanol.

  • In separate, dry test tubes, add 2 mL of the silver nitrate solution to 0.2 mL of each alkyl chloride isomer.

  • Stopper the test tubes and shake to mix the contents.

  • Observe the test tubes for the formation of a precipitate at room temperature.

  • Record the time taken for the precipitate to appear for each isomer.

  • If no reaction is observed at room temperature, the test tubes can be warmed in a water bath.

Expected Outcome: The expected order of reactivity (fastest to slowest) would be: 2-chloro-2-methylhexane ≈ 3-chloro-3-methylhexane > 2-chloroheptane >> 1-chloroheptane ≈ this compound (likely very slow or no reaction).

Conclusion

The isomeric C₇H₁₅Cl alkyl chlorides, while having the same molecular formula, exhibit distinct physical properties and chemical reactivities. This compound, as a primary alkyl chloride, is best suited for Sₙ2 reactions, characterized by minimal steric hindrance. In contrast, its tertiary isomers, such as 2-chloro-2-methylhexane and 3-chloro-3-methylhexane, are prime candidates for Sₙ1 reactions due to their ability to form stable carbocation intermediates. Secondary isomers like 2-chloroheptane represent an intermediate case and can undergo both Sₙ1 and Sₙ2 reactions, with the preferred pathway being highly dependent on the reaction conditions (nucleophile strength, solvent polarity, and temperature). A thorough understanding of these structural and mechanistic differences is crucial for the strategic design of synthetic routes and the development of new chemical entities in the pharmaceutical and chemical industries.

References

Spectroscopic Data Validation for 1-Chloro-5-methylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for 1-Chloro-5-methylhexane against its structural isomers, serving as a valuable resource for researchers, scientists, and drug development professionals. The validation of spectroscopic data is a critical step in chemical analysis, ensuring the identity and purity of a compound. This document outlines the experimental data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), along with standardized experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers: 1-chloroheptane, 2-chloroheptane, and 3-chloroheptane. This comparative approach is essential for distinguishing between these closely related structures.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak [M]⁺ for all isomers is expected at m/z 134, corresponding to the molecular formula C₇H₁₅Cl.[1][2][3][4] The fragmentation patterns, however, will differ based on the position of the chlorine atom and the branching of the alkyl chain.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 13491, 70, 57, 56, 43, 41
1-Chloroheptane 13491, 69, 56, 55, 43, 41
2-Chloroheptane 13491, 71, 69, 57, 55, 43
3-Chloroheptane 134105, 77, 69, 57, 55, 43

Note: Data for this compound is sourced from the NIST WebBook.[1] Data for the isomers are compiled from various publicly available spectral databases.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for these chloroalkanes are associated with C-H and C-Cl bond vibrations.

CompoundC-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound 2850-3000~650-750
1-Chloroheptane 2850-3000~653
2-Chloroheptane 2850-3000~610
3-Chloroheptane 2850-3000~600-700

Note: The C-Cl stretch is a key diagnostic peak, and its position can vary depending on the substitution at the carbon atom bearing the chlorine.

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Compoundδ (ppm) of C1δ (ppm) of C2δ (ppm) of C3δ (ppm) of C4δ (ppm) of C5δ (ppm) of C6δ (ppm) of C7
This compound (Predicted) ~45~32~26~38~28~22-
1-Chloroheptane 45.132.928.826.731.622.514.0
2-Chloroheptane 23.360.239.826.931.622.514.0
3-Chloroheptane 13.922.564.137.129.022.814.0
¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

CompoundKey Chemical Shifts (δ, ppm) and Multiplicities
This compound (Predicted) ~3.5 (t, 2H, -CH₂Cl), ~1.7 (m, 2H), ~1.5 (m, 1H), ~1.2 (m, 4H), ~0.9 (d, 6H, -CH(CH₃)₂)
1-Chloroheptane 3.53 (t, 2H, -CH₂Cl), 1.77 (quint, 2H), 1.2-1.4 (m, 8H), 0.89 (t, 3H, -CH₃)
2-Chloroheptane 4.05 (sext, 1H, -CHCl-), 1.6-1.8 (m, 2H), 1.52 (d, 3H, -CHCl-CH₃), 1.2-1.4 (m, 6H), 0.90 (t, 3H, -CH₃)
3-Chloroheptane 4.02 (quint, 1H, -CHCl-), 1.6-1.9 (m, 4H), 1.2-1.4 (m, 4H), 0.9-1.0 (m, 6H, 2x -CH₃)

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation

For all spectroscopic analyses, the sample of this compound should be of high purity.

  • NMR Spectroscopy : Samples are typically prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5] The solution is then transferred to a standard 5 mm NMR tube. It is important to ensure the sample is free of particulate matter.

  • IR Spectroscopy : For liquid samples such as this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry : Samples are typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For GC-MS, the sample is diluted in a volatile organic solvent.

Instrumentation and Data Acquisition
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • IR Spectroscopy : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry : Electron Ionization (EI) is a common ionization method for volatile compounds like this compound. The mass spectrum is recorded over a mass-to-charge (m/z) range, for example, from 10 to 200 amu.

Logical Workflow for Spectroscopic Data Validation

The following diagram illustrates a typical workflow for the validation of spectroscopic data for a known compound like this compound.

Spectroscopic_Data_Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_validation Validation Sample High-Purity Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Process_NMR Process NMR Data (Referencing, Integration) Acq_NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) Acq_IR->Process_IR Process_MS Analyze Fragmentation Pattern Acq_MS->Process_MS Compare_Lit Compare with Literature/ Database Values Process_NMR->Compare_Lit Process_IR->Compare_Lit Process_MS->Compare_Lit Compare_Isomers Compare with Data of Known Isomers Compare_Lit->Compare_Isomers Validation Confirm Structure and Purity Compare_Isomers->Validation

Caption: Workflow for Spectroscopic Data Validation.

References

Purity Analysis of 1-Chloro-5-methylhexane: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 1-Chloro-5-methylhexane, a halogenated alkane. While GC is conventionally the method of choice for volatile compounds such as this, we will explore a hypothetical HPLC method to provide a comprehensive comparison for specific analytical challenges, such as the presence of non-volatile impurities.

Comparative Analysis of HPLC and GC Methods

The selection of an analytical technique is contingent on the specific requirements of the analysis, including the nature of the analyte and potential impurities, required sensitivity, and desired throughput. Below is a summary of hypothetical performance data for the purity analysis of this compound using a proposed HPLC method versus a standard GC method.

Parameter Proposed HPLC Method Standard GC Method Commentary
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.GC is inherently better suited for volatile compounds like this compound.
Retention Time of this compound 8.2 min5.4 minGC offers a significantly faster analysis time for the primary analyte.
Resolution (Rs) of Main Peak from Closest Impurity 2.13.5GC typically provides superior resolution for volatile isomers and related substances.
Limit of Detection (LOD) 10 ppm1 ppmGC with a Flame Ionization Detector (FID) generally offers higher sensitivity for hydrocarbons.
Limit of Quantitation (LOQ) 30 ppm3 ppmThe lower LOQ in GC allows for more accurate measurement of trace impurities.
Precision (%RSD, n=6) < 1.5%< 1.0%Both methods offer excellent precision, with GC being slightly more repeatable.
Analysis of Non-Volatile Impurities FeasibleNot FeasibleHPLC is advantageous if non-volatile impurities or degradation products are expected.

Experimental Protocols

Detailed methodologies for both the proposed HPLC and a standard GC method are provided below.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This hypothetical method is designed for the analysis of this compound and potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 100 mg of this compound in 100 mL of Acetonitrile to obtain a 1 mg/mL solution.

Standard Gas Chromatography (GC) Method

This is a typical method for the purity analysis of volatile halogenated alkanes.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Injection Mode: Split (1:50).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane.

Methodology Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chromatographic purity analysis and the logical relationship between the analytical method and the desired outcome.

Chromatographic Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample This compound Sample Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into Chromatograph (HPLC or GC) Dilution->Injection Separation Separation on Analytical Column Injection->Separation Detection Detection of Analytes (UV or FID) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration and Area Calculation Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity Report Final Report Purity->Report Method Selection Logic cluster_considerations Key Considerations cluster_methods Analytical Methods Analyte Analyte Properties (this compound) Volatility Volatility Analyte->Volatility Impurity_Profile Expected Impurity Profile (Volatile vs. Non-Volatile) Analyte->Impurity_Profile Sensitivity Required Sensitivity Analyte->Sensitivity GC Gas Chromatography (GC) Volatility->GC Impurity_Profile->GC Volatile Impurities HPLC High-Performance Liquid Chromatography (HPLC) Impurity_Profile->HPLC Non-Volatile Impurities Sensitivity->GC High for Volatiles Sensitivity->HPLC Dependent on Chromophore Purity_Report Purity Assessment Report GC->Purity_Report Optimal for Volatile Analytes HPLC->Purity_Report Suitable for Non-Volatile Analytes

A Researcher's Guide to the Structural Confirmation of 1-Chloro-5-methylhexane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in drug development, organic synthesis, and materials science, the precise structural confirmation of chemical compounds is a foundational requirement. This guide provides a comprehensive comparison of analytical techniques used to elucidate the structure of 1-chloro-5-methylhexane, a halogenated alkane, and serves as a framework for the analysis of its derivatives. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the necessary information for unambiguous structural determination.

Physicochemical Properties of this compound

This compound is a colorless liquid and a member of the haloalkane family.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₅Cl[2][3]
Molecular Weight 134.65 g/mol [4][5]
CAS Number 33240-56-1[2][5]
IUPAC Name This compound[2]
Synonyms Isoheptyl chloride[4][5]
Predicted XlogP 3.4[6]

Spectroscopic Data for Structural Confirmation

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and connectivity.[7] The electron ionization (EI) mass spectrum of this compound is characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and specific fragmentation patterns.[8]

Table 1: Key Fragmentation Data for this compound (Electron Ionization)

m/zProposed FragmentInterpretation
134/136[C₇H₁₅Cl]⁺Molecular ion peak (M⁺) showing the isotopic pattern for chlorine.
99[C₇H₁₅]⁺Loss of the chlorine radical (•Cl).
57[C₄H₉]⁺Alpha-cleavage, loss of a propyl radical, leading to a stable secondary carbocation. This is often the base peak.
43[C₃H₇]⁺Fragmentation of the alkyl chain.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (1 mg/mL).

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparison, the experimental ¹³C NMR data for the structurally similar 1-chlorohexane (B165106) is presented alongside the predicted data for this compound.[10]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound and Comparison with 1-Chlorohexane

Compound Position Predicted ¹H Chemical Shift (ppm), Multiplicity Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift for 1-Chlorohexane (ppm)
This compound 1 (-CH₂Cl)3.5 (t)4545.1
2 (-CH₂-)1.8 (m)3032.5
3 (-CH₂-)1.4 (m)2826.7
4 (-CH₂-)1.2 (m)3831.3
5 (-CH-)1.6 (m)2822.5
6 (-CH₃)0.9 (d)2214.0
7 (-CH₃)0.9 (d)22-

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width from -1 to 10 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width from 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Workflow for Structural Confirmation

The logical flow for the structural confirmation of this compound or its derivatives involves a systematic application of analytical techniques.

G Workflow for Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Distillation, Chromatography) synthesis->purification ms Mass Spectrometry (GC-MS) purification->ms Analyze Purity & MW nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Analyze C-H Framework ir IR Spectroscopy purification->ir Identify Functional Groups data_analysis Correlate Spectroscopic Data ms->data_analysis nmr->data_analysis ir->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: General workflow for the synthesis, purification, and structural confirmation of this compound derivatives.

References

Benchmarking 1-Chloro-5-methylhexane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of chemical research and drug development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction kinetics, product yields, and process safety. This guide provides a comprehensive benchmarking of 1-chloro-5-methylhexane against a range of commonly used laboratory solvents. By presenting its physicochemical properties alongside those of established alternatives, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.

Physicochemical Properties: A Comparative Analysis

A solvent's performance is intrinsically linked to its physical and chemical characteristics. The following tables summarize the key properties of this compound in comparison to other prevalent solvents, offering a quantitative basis for selection.

Table 1: General and Physical Properties of Selected Solvents

PropertyThis compoundDichloromethane (B109758)Diethyl EtherHexane (B92381)Toluene (B28343)
CAS Number 33240-56-175-09-260-29-7110-54-3108-88-3
Molecular Formula C₇H₁₅ClCH₂Cl₂C₄H₁₀OC₆H₁₄C₇H₈
Molecular Weight ( g/mol ) 134.6584.9374.1286.1892.14
Density (g/cm³ at 20°C) ~0.8771.330.7130.6550.867
Boiling Point (°C) 152.439.634.669110.6
Melting Point (°C) -69.5-96.7-116.3-95-95
Flash Point (°C) 38N/A-45-224

Table 2: Solvent Characteristics

PropertyThis compoundDichloromethaneDiethyl EtherHexaneToluene
Polarity Nonpolar to moderately polarPolar aproticRelatively nonpolarNonpolarNonpolar
log P (Octanol-Water Partition Coefficient) 3.051[1]1.250.893.92.73
Solubility in Water Low1.3 g/100 mL at 20°C6.9 g/100 mL at 20°CInsoluble0.05 g/100 mL at 20°C
Primary Applications Organic synthesis intermediate, potential solvent[1]Extraction, reaction solventExtraction, reaction solventExtraction, reaction solventReaction solvent, starting material

Performance in Synthetic Applications: A Theoretical Overview

Direct experimental data comparing the performance of this compound against other solvents in specific organic reactions is limited in publicly available literature. However, based on its structure and the general properties of haloalkanes, we can infer its potential utility and areas where it might offer advantages or disadvantages.

As a haloalkane, this compound is a relatively non-polar solvent with a moderate boiling point.[1] Its miscibility is expected to be good with other nonpolar and moderately polar organic solvents.[1] This profile suggests its potential as a substitute for other halogenated solvents like dichloromethane or as an alternative to hydrocarbon solvents like hexane and toluene in certain applications.

Nucleophilic Substitution Reactions (Sₙ2)

In Sₙ2 reactions, the solvent's polarity plays a crucial role. While polar aprotic solvents are generally favored, the use of a less polar solvent like this compound could be advantageous in specific cases where substrate solubility is a limiting factor in highly polar environments.

SN2_Reaction_Workflow Reactants Reactants (Alkyl Halide + Nucleophile) Reaction_Vessel Reaction Setup (Stirring, Temperature Control) Reactants->Reaction_Vessel Solvent This compound (or other solvent) Solvent->Reaction_Vessel Workup Aqueous Workup (Quenching, Extraction) Reaction_Vessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Isolated Product Purification->Product

A generalized workflow for a nucleophilic substitution (Sₙ2) reaction.

Grignard Reactions

The formation of Grignard reagents requires an ether solvent that can coordinate with the magnesium center. While diethyl ether and tetrahydrofuran (B95107) (THF) are standard choices, the chlorine atom in this compound could potentially interfere with the Grignard reagent, making it a less suitable solvent for this application.

Performance in Extraction Processes

The efficiency of a solvent in liquid-liquid extraction is largely determined by its immiscibility with the other phase (typically water) and its ability to solubilize the target compound.

With a high log P value of 3.051, this compound is significantly lipophilic, indicating a strong preference for organic phases over aqueous phases.[1] This property suggests its potential as an effective solvent for extracting nonpolar to moderately polar organic compounds from aqueous mixtures.

Liquid_Liquid_Extraction Aqueous_Phase Aqueous Phase (with target compound) Separatory_Funnel Separatory Funnel (Mixing and Separation) Aqueous_Phase->Separatory_Funnel Organic_Solvent Organic Solvent (e.g., this compound) Organic_Solvent->Separatory_Funnel Aqueous_Layer_Out Aqueous Layer (drained) Separatory_Funnel->Aqueous_Layer_Out Lower Layer (if denser) Organic_Layer_Out Organic Layer (with target compound) Separatory_Funnel->Organic_Layer_Out Upper Layer (if less dense)

References

Comparative Analysis of 1-Chloro-5-methylhexane and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the success of chemical synthesis. This guide provides a comparative analysis of the experimental data for 1-Chloro-5-methylhexane and its linear isomers: 1-chloroheptane, 2-chloroheptane, 3-chloroheptane, and 4-chloroheptane. By presenting key physical and chemical properties in a clear, tabular format, alongside a detailed experimental protocol for a common application, this guide aims to facilitate informed decision-making in the laboratory.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its isomers. These properties are fundamental to understanding the behavior of these compounds in various experimental setups.

PropertyThis compound1-Chloroheptane2-Chloroheptane3-Chloroheptane4-Chloroheptane
Molecular Formula C₇H₁₅ClC₇H₁₅ClC₇H₁₅ClC₇H₁₅ClC₇H₁₅Cl
Molecular Weight ( g/mol ) 134.65134.65134.65134.65134.65
Boiling Point (°C) 152.4159-161[1][2][3][4]150[5][6]150-158[7][8]152.4[9][10]
Melting Point (°C) -69.5 (estimate)[8]-69[1][2][4]-69.5 (estimate)[5][6][11]-85 to -69.5 (estimate)[7][8]-69.5 (estimate)[9][10]
Density (g/mL at 25°C) ~0.870.881[1][2][4]0.8640.864-0.878[7][8]0.871[9]

Additional Comparative Data

Further comparison of properties such as flash point and refractive index can be crucial for safety and analytical purposes.

PropertyThis compound1-Chloroheptane2-Chloroheptane3-Chloroheptane4-Chloroheptane
Flash Point (°C) 3838-41[2][12]39.2[5][6]39.2[8]39.2[9]
Refractive Index (n20/D) 1.414 (estimate)1.425[1][2]1.42954 (20°C)[5]1.4228[8]1.4237[9]

Experimental Protocol: Grignard Reaction with this compound

The following is a representative protocol for the preparation of a Grignard reagent from this compound and its subsequent reaction with acetone (B3395972) to form a tertiary alcohol. This protocol is adapted from general procedures for Grignard reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Acetone

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 g, 50 mmol) in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

    • Add a single crystal of iodine to the flask to help initiate the reaction.

    • Prepare a solution of this compound (6.73 g, 50 mmol) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Add a small portion (approximately 5 mL) of the this compound solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of acetone (2.9 g, 50 mmol) in 20 mL of anhydrous diethyl ether and place it in the dropping funnel.

    • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly add 50 mL of 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 50 mL of saturated aqueous sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude tertiary alcohol product.

    • The product can be further purified by distillation or chromatography.

Visualizing the Experimental Workflow and Reaction Pathway

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Work-up and Isolation prep_start Start: Dry Glassware add_mg Add Mg turnings and Iodine prep_start->add_mg add_alkyl_halide Add this compound in Ether add_mg->add_alkyl_halide initiate_reaction Initiate Reaction (gentle warming) add_alkyl_halide->initiate_reaction reflux Maintain Gentle Reflux initiate_reaction->reflux stir Stir for 30 min reflux->stir cool_grignard Cool Grignard Reagent stir->cool_grignard add_acetone Add Acetone in Ether cool_grignard->add_acetone stir_rt Stir at Room Temperature add_acetone->stir_rt quench Quench with 1M HCl stir_rt->quench separate Separate Organic Layer quench->separate wash Wash with Brine separate->wash dry Dry with Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify Product filter_concentrate->purify

Caption: Experimental workflow for the Grignard reaction.

ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent2 Second Reagent cluster_product Product alkyl_halide This compound grignard Grignard Reagent (Isoheptylmagnesium chloride) alkyl_halide->grignard Formation magnesium Mg magnesium->grignard Formation ether Anhydrous Ether ether->grignard Formation alcohol Tertiary Alcohol (2,6-Dimethyl-2-heptanol) grignard->alcohol Reaction ketone Acetone ketone->alcohol

Caption: Reaction pathway for tertiary alcohol synthesis.

References

Peer-Reviewed Comparative Analysis of 1-Chloro-5-methylhexane: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing peer-reviewed literature reveals a significant gap in comparative studies on 1-Chloro-5-methylhexane. While its physicochemical properties are documented, and its role as a reactant in organic synthesis is acknowledged, there is a notable absence of research directly comparing its performance against alternative compounds in specific applications. This guide synthesizes the available information and highlights the current limitations in providing a data-driven comparative analysis.

Physicochemical Properties

This compound, also known as isoheptyl chloride, is a flammable liquid with the chemical formula C7H15Cl.[1] Its properties are summarized in the table below.

PropertyValue
Molecular Weight 134.65 g/mol
Boiling Point 150.0 to 152.4°C
Melting Point -69.5°C
Density 0.864 to 0.877 g/cm³
Solubility in Water Low
Log P (Octanol-Water Partition Coefficient) 3.051

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its chemical structure, featuring a primary chloroalkane, makes it a suitable substrate for nucleophilic substitution reactions, particularly SN2 reactions.[2][3][4]

Experimental Workflow: Nucleophilic Substitution (SN2) Reaction

The following diagram illustrates a generalized workflow for an SN2 reaction involving this compound.

SN2_Reaction reagent1 This compound (Substrate) reaction_vessel Reaction Mixture reagent1->reaction_vessel reagent2 Nucleophile (Nu⁻) reagent2->reaction_vessel solvent Aprotic Polar Solvent solvent->reaction_vessel product Substituted Product (R-Nu) side_product Chloride Ion (Cl⁻) reaction_vessel->product Single Concerted Step reaction_vessel->side_product

Caption: Generalized workflow for an SN2 reaction with this compound.

Experimental Protocol:

A typical laboratory-scale SN2 reaction involving this compound would proceed as follows:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable aprotic polar solvent (e.g., acetone, DMF, or DMSO).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium cyanide, sodium azide, or an alkoxide) to the solution. The molar ratio of the nucleophile to the substrate is typically 1:1 or slightly in excess.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature, which can range from room temperature to the boiling point of the solvent, and stir for a period determined by reaction monitoring (e.g., via thin-layer chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the specific reactants and solvent used but generally involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying it over an anhydrous salt (e.g., sodium sulfate), and finally, removing the solvent under reduced pressure.

  • Purification: The crude product is then purified, typically by distillation or column chromatography, to yield the final substituted product.

Comparative Performance Data:

Despite the established use of this compound in SN2 reactions, a thorough search of peer-reviewed literature did not yield any studies that provide quantitative data comparing its reaction rates, yields, or purity of products against other primary alkyl halides under identical conditions. Such data is crucial for an objective comparison of its performance as a synthetic building block.

Potential Biological Activity

One study identified 1-chloro-5-methyl- as a minor constituent of an essential oil with demonstrated insecticidal properties. However, the study did not isolate this compound or test its individual activity, nor did it provide a comparison with other known insecticides. Therefore, its specific contribution to the observed bioactivity remains unknown, and no comparative data is available in this context.

Alternatives

In the realm of organic synthesis, numerous primary alkyl halides could serve as alternatives to this compound, depending on the desired carbon skeleton of the final product. These include, but are not limited to:

  • 1-Bromo-5-methylhexane

  • 1-Iodo-5-methylhexane

  • Other structural isomers of chloroheptane

  • Homologous chloroalkanes

The choice of alternative would depend on factors such as reactivity (iodides are generally more reactive than chlorides), cost, and availability. However, without direct comparative studies, a quantitative assessment of their relative performance is not possible.

Conclusion

While this compound is a known chemical entity with established physicochemical properties and a role in organic synthesis, the current body of peer-reviewed literature is insufficient to provide a comprehensive comparative guide as requested. There is a clear lack of studies that quantitatively compare its performance against other alternatives in any application, be it in chemical synthesis or biological activity. Future research focusing on direct, controlled comparisons would be necessary to generate the data required for such an analysis. Researchers, scientists, and drug development professionals are therefore encouraged to perform their own comparative experiments to determine the optimal reagent for their specific needs.

References

A Comparative Analysis of Synthetic Routes to 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective preparation of alkyl halides is a critical step in the construction of more complex molecular architectures. This guide provides a comparative analysis of two primary methods for the synthesis of 1-Chloro-5-methylhexane: the conversion of 5-methyl-1-hexanol (B128172) and the free-radical chlorination of 5-methylhexane.

Method 1: Nucleophilic Substitution of 5-methyl-1-hexanol

This approach involves the replacement of the hydroxyl group of 5-methyl-1-hexanol with a chlorine atom. Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and hydrogen chloride (HCl) being common choices.

Synthesis of this compound from 5-methyl-1-hexanol using Hydrogen Chloride

A viable method for the conversion of primary alcohols to alkyl chlorides involves the use of hydrogen chloride in hexamethylphosphoramide (B148902) (HMPT).[1] While a specific protocol for 5-methyl-1-hexanol is not detailed, the synthesis of 1-chlorohexane (B165106) from 1-hexanol (B41254) provides a representative experimental model.

Experimental Protocol:

A solution of 1-hexanol in HMPT is treated with a 35-37% (by weight) solution of hydrogen chloride in HMPT. The reaction mixture is heated to 50-85°C for approximately 30 minutes. Following the reaction, the organic layer is separated, washed with sodium bicarbonate solution and water, and then dried over magnesium sulfate. The final product, 1-chlorohexane, is isolated by distillation. This procedure yields 76% of the desired product.[1]

Method 2: Free Radical Chlorination of 5-methylhexane

This method involves the direct chlorination of the alkane 5-methylhexane (also known as isoheptane) using a chlorinating agent and typically initiated by UV light or heat. This reaction proceeds via a free-radical chain mechanism and generally results in a mixture of isomeric monochlorinated products.

The selectivity of free radical chlorination is a key consideration. The reactivity of C-H bonds towards chlorination follows the order: tertiary > secondary > primary. However, this inherent reactivity is often counteracted by the statistical abundance of primary and secondary hydrogens in the substrate.[2][3] For 5-methylhexane, there are three types of C-H bonds: primary (on the two methyl groups of the isobutyl moiety and the terminal methyl group), secondary (at four positions along the chain), and a single tertiary C-H bond.

Experimental Protocol:

A general procedure for free radical chlorination involves dissolving the alkane in a suitable solvent (often the alkane itself is used in excess) and treating it with a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like AIBN or under UV irradiation. The reaction temperature is typically controlled to minimize side reactions. The product mixture is then washed to remove any acidic byproducts and unreacted reagents, dried, and the isomeric products are separated by fractional distillation.

Due to the lack of selectivity, the free radical chlorination of 5-methylhexane will produce a mixture of this compound, 2-chloro-5-methylhexane, 3-chloro-5-methylhexane, and 2-chloro-2-methylhexane. The relative ratios of these products depend on the statistical probability of attack at each type of C-H bond and the inherent reactivity of those bonds.[2][3]

Comparative Data

ParameterMethod 1: From 5-methyl-1-hexanol (via HCl/HMPT)Method 2: Free Radical Chlorination of 5-methylhexane
Starting Material 5-methyl-1-hexanol5-methylhexane
Reagents Hydrogen Chloride, HexamethylphosphoramideChlorine gas or Sulfuryl chloride, Radical initiator (e.g., UV light, AIBN)
Selectivity High (specifically targets the hydroxyl group for substitution)Low (produces a mixture of isomeric monochlorinated products)
Reported Yield ~76% (for the analogous 1-chlorohexane synthesis)[1]Variable and depends on the desired isomer; isolation of pure this compound requires efficient fractional distillation.
Key Advantages High regioselectivity, predictable product formation.Utilizes a readily available and inexpensive starting material (alkane).
Key Disadvantages Requires the pre-functionalized starting material (alcohol), HMPT is a hazardous solvent.Lack of selectivity leads to a mixture of products, requiring careful separation. The reaction can be difficult to control and may lead to polychlorinated byproducts.[4]

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_method1 Method 1: From 5-methyl-1-hexanol cluster_method2 Method 2: Free Radical Chlorination A 5-methyl-1-hexanol B This compound A->B HCl / HMPT ~76% Yield C 5-methylhexane D Mixture of Chloro-isomers C->D Cl2 / UV light Low Selectivity E This compound D->E Fractional Distillation

Caption: Comparative workflow of the two main synthesis routes to this compound.

Signaling Pathways and Experimental Workflows

The synthesis methods described do not involve biological signaling pathways. The experimental workflows are summarized in the protocols and the comparative table above. The DOT graph visually represents the logical flow from starting materials to the final product for each method, highlighting the key differences in selectivity and reaction outcome.

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the researcher. For applications demanding high purity and a single, well-defined isomer, the conversion of 5-methyl-1-hexanol is the superior method due to its high regioselectivity. However, if the starting alkane is significantly more accessible or economical, and if purification capabilities for separating isomers are available, free radical chlorination presents a viable, albeit less selective, alternative. The use of more selective chlorinating agents, such as sulfuryl chloride, might offer a better outcome in the free radical approach, but this would require further experimental validation.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-5-methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-chloro-5-methylhexane, a halogenated hydrocarbon, emphasizing safety, regulatory compliance, and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable liquid and a halogenated organic waste.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

Waste Classification and Segregation

Proper segregation of chemical waste is a critical first step to ensure safe and compliant disposal. This compound falls into the category of halogenated organic waste .[2] It is imperative to collect this waste in a dedicated, clearly labeled, and compatible container.[2][3]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic solvents.[2][3][4] Co-mingling can create hazardous reactions and significantly increases disposal costs.[2][4]

  • Avoid Contamination: Do not mix this compound waste with other waste streams such as acids, bases, oxidizers, or heavy metals.[2]

  • Container Management: Waste containers must be kept securely closed except when adding waste, be in good condition, and stored in a designated satellite accumulation area.[2][4]

Regulatory and Disposal Information

The disposal of this compound is governed by local, regional, and national hazardous waste regulations.[5] As a generator of this waste, you are responsible for its proper classification and disposal.

ParameterInformationSource
UN Number UN1993[5]
Proper Shipping Name Flammable liquid, n.o.s. (this compound)[5]
Hazard Class 3 (Flammable Liquid)[5]
Packing Group III[5]
EPA Hazardous Waste Code (Anticipated) F001, F002, or F024[6][7][8][9][10]

Note on EPA Waste Codes: While a specific code for this compound is not explicitly listed, it would likely fall under the "F-list" of hazardous wastes from non-specific sources. The most relevant codes include F001 (spent halogenated solvents used in degreasing) or F002 (spent halogenated solvents), and potentially F024 (wastes from the production of certain chlorinated aliphatic hydrocarbons).[6][7][8][9][10] The final determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.

Recommended Disposal Procedure

The primary and recommended method for the disposal of this compound is incineration at a licensed chemical destruction plant .[11] This process should be equipped with flue gas scrubbing capabilities to neutralize hazardous combustion byproducts.[11] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, or feed .[11]

Step-by-Step Disposal Workflow:

  • Characterize and Segregate: Identify this compound waste and collect it in a designated "Halogenated Organic Waste" container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Contact EHS: When the container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal by a licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

Caption: Decision workflow for the proper segregation and disposal of this compound.

Experimental Protocol: Incineration of Chlorinated Organic Materials

General Methodology (Based on US Patent 4215095A):

  • Combustion: The chlorinated organic material is continuously introduced into the combustion zone of an incinerator with walls maintained at approximately 800-1500°C. Air is also introduced to ensure an excess of oxygen (1-40%).

  • Quenching: The gaseous combustion products are then introduced into a quench zone, which is cooled by an aqueous hydrochloric acid spray.

  • Hydrocarbon Injection: A C1-C4 hydrocarbon gas is injected into the quench zone at one or more points where the temperature is within the range of approximately 450-1000°C. This facilitates the conversion of molecular chlorine to hydrogen chloride.

  • Scrubbing: The resulting hydrogen chloride is more readily removed from the flue gas by water scrubbing, leading to less polluting emissions.

This information is intended for professional laboratory personnel. Always prioritize safety and adhere to all institutional and regulatory guidelines for chemical waste disposal.

References

Essential Safety and Operational Guide for Handling 1-Chloro-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chloro-5-methylhexane in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection Chemically Resistant GlovesNitrile rubber gloves are a suitable option for incidental contact. For prolonged or direct contact, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.[3]
Footwear Closed-toe ShoesShoes that fully cover the feet are mandatory.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to prevent accidents and exposure.

Operational Workflow Diagram:

Operational Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After procedure completion waste Waste Disposal post_handling->waste Segregate waste cleanup Cleanup waste->cleanup After waste is secured

Caption: A streamlined workflow for the safe handling of this compound from preparation to cleanup.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Conduct all work with this compound inside a certified laboratory fume hood.[3]

    • Ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.

    • Avoid heating the substance with an open flame. Use heating mantles, water baths, or other controlled heating sources.

    • Keep containers tightly closed when not in use to minimize the release of flammable vapors.

  • Post-Handling:

    • Once the procedure is complete, securely cap the container of this compound.

    • Decontaminate any equipment that has come into contact with the chemical.

Spill Management and Emergency Procedures

In the event of a spill, a swift and organized response is critical to mitigate hazards.

Emergency Response Logic:

Emergency Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: A logical flow diagram for responding to a this compound spill.

Emergency Spill Protocol:

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area.

    • If the spill is large or if there is a fire, activate the fire alarm and follow institutional emergency procedures.

    • Remove any ignition sources if it is safe to do so.

  • Containment and Cleanup (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a chemical absorbent material, such as vermiculite (B1170534) or a commercial spill kit.

    • Work from the outside of the spill inwards to prevent spreading.

    • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination:

    • Wash the spill area with soap and water.

    • Properly dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.[4][5]

Waste Disposal Protocol:

Waste TypeContainerLabelingDisposal Route
Liquid this compound Tightly sealed, chemically compatible container."Hazardous Waste: this compound (Halogenated Organic)"Collection by the institution's Environmental Health and Safety (EHS) department.
Contaminated Solids (e.g., gloves, absorbent materials) Sealed, labeled plastic bag or container."Hazardous Waste: Solid Debris Contaminated with this compound"Collection by EHS.

Key Disposal Principles:

  • Do not dispose of this compound down the drain.[6]

  • Segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to potentially reduce disposal costs.[5][7]

  • All waste containers must be kept closed except when adding waste.[4]

  • Ensure all waste containers are clearly and accurately labeled.[4]

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.